molecular formula C18H22N2S B1139158 Alimemazine D6

Alimemazine D6

Cat. No.: B1139158
M. Wt: 304.5 g/mol
InChI Key: ZZHLYYDVIOPZBE-XERRXZQWSA-N
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Description

Trimeprazine-d6 is a labelled antipruritic. Antibacterial, antimicrobial agent.>Alimemazine D6 is deuterium labeled Alimemazine, which is an antihistamine.

Properties

IUPAC Name

2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLYYDVIOPZBE-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Alimemazine D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Alimemazine D6. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this isotopically labeled compound. This document includes key chemical data, a detailed analytical protocol, and visualizations of its related signaling pathway and experimental workflow.

Core Chemical Properties

This compound is the deuterium-labeled form of Alimemazine, a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties.[1][2] The incorporation of six deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3][4]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine[5]
Synonyms Trimeprazine D6, Alimemazine-[d6][6][7]
CAS Number 1346603-88-0[6][8]
Molecular Formula C₁₈H₁₆D₆N₂S[7][9][10]
Molecular Weight 304.48 g/mol [6][7][9]
Appearance White to off-white solid[9]
Storage Conditions 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month.[9]

Chemical Structure

This compound possesses the same core phenothiazine structure as its parent compound, Alimemazine. The six deuterium atoms are located on the two methyl groups attached to the terminal nitrogen of the propanamine side chain. This specific placement on non-exchangeable positions ensures the stability of the isotopic label during analytical procedures.[8]

The chemical structure of this compound is as follows:

Chemical Name: 10-(2-Methyl-3-(dimethyl-d6)aminopropyl)phenothiazine[10]

SMILES: CC(CN(C([2H])([2H])[2H])C([2H])([2H])[2H])CN1C2=CC=CC=C2SC3=CC=CC=C13[9]

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Alimemazine in complex biological matrices.[11] The following is a detailed protocol for the determination of Alimemazine in human plasma using this compound by LC-MS/MS, adapted from a validated method.[6][11]

Bioanalytical Method for Alimemazine Quantification by LC-MS/MS

This method is suitable for pharmacokinetic and bioequivalence studies.[6]

3.1.1. Materials and Reagents:

  • Alimemazine tartrate (reference standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (reagent grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (blank)

  • Deionized water

3.1.2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with a turbo ion spray interface

  • Analytical column: Atlantis® T3 5 μm, 4.6 mm × 150 mm[6]

3.1.3. Preparation of Solutions:

  • Standard Stock Solutions: Prepare stock solutions of Alimemazine (1 mg/10 mL) and this compound (1 mg/10 mL) by dissolving the accurately weighed compounds in methanol.[6]

  • Working Internal Standard Solution: Prepare a working solution of this compound at a concentration of approximately 2000.000 pg/mL.[6]

  • Mobile Phase: The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and a buffer solution (10 mM ammonium formate with 0.1% formic acid).[6]

3.1.4. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples at room temperature.

  • To a 300 µL aliquot of plasma, add 50 µL of the this compound working internal standard solution.

  • Vortex the sample.

  • Add 2.0 mL of ethyl acetate as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge the sample.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3.1.5. Chromatographic and Mass Spectrometric Conditions:

  • Column: Atlantis® T3 5 μm, 4.6 mm × 150 mm[6]

  • Mobile Phase: 50:50 (v/v) acetonitrile and 10 mM ammonium formate with 0.1% formic acid[6]

  • Ionization Mode: Positive ion mode using a turbo ion spray interface[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[6]

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20 amu[6][11]

    • This compound: m/z 305.30 → 106.30 amu[6][11]

3.1.6. Method Validation:

The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. The reported validated concentration range for this method is 20.013-10006.551 pg/mL.[6][11]

Mandatory Visualizations

The following diagrams were created using the DOT language to illustrate key pathways and workflows related to this compound.

Signaling Pathway

Alimemazine acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq signaling pathway, leading to the downstream effects associated with allergic responses.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Binds & Activates Alimemazine Alimemazine (Antagonist) Alimemazine->H1R Binds & Blocks Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca2_release->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Integration Peak Area Integration LC_MSMS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration of Alimemazine Quantification->Result

References

Synthesis and Isotopic Labeling of Alimemazine-D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the synthesis and isotopic labeling of Alimemazine-D6. Alimemazine, a phenothiazine derivative with antihistaminic and sedative properties, is often used in pharmaceutical research and clinical applications. Its deuterated analog, Alimemazine-D6, serves as an invaluable internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays, due to its similar chemical and physical properties to the parent drug but distinct mass.[1][2] This guide outlines a feasible synthetic pathway for Alimemazine and a subsequent isotopic labeling strategy to produce Alimemazine-D6 with a high degree of isotopic enrichment. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to facilitate replication and adaptation in a research setting.

Introduction

Alimemazine, chemically known as 10-(3-dimethylamino-2-methylpropyl)phenothiazine, is a first-generation antihistamine with additional antiemetic and anxiolytic effects.[3] In pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of the analyte of interest. Alimemazine-D6, where six hydrogen atoms on the N,N-dimethylamino group are replaced with deuterium, is the preferred internal standard for Alimemazine analysis.[1][4] The six deuterium atoms provide a sufficient mass shift (+6 Da) to prevent isotopic overlap with the unlabeled analyte in mass spectrometric detection. This guide details a synthetic approach to Alimemazine and a robust method for the introduction of the hexadeuterated dimethylamino moiety.

Synthesis of Alimemazine (Unlabeled)

A common and direct method for the synthesis of Alimemazine involves the N-alkylation of phenothiazine with a suitable aminoalkyl halide.[] This reaction is a nucleophilic substitution where the nitrogen atom of the phenothiazine ring attacks the electrophilic carbon of the alkyl halide.

Reaction Scheme

The synthesis of Alimemazine can be achieved by reacting phenothiazine with 1-chloro-3-(dimethylamino)-2-methylpropane in the presence of a strong base, such as sodium amide or sodium hydride, to deprotonate the phenothiazine nitrogen, thereby increasing its nucleophilicity.

Synthesis_of_Alimemazine Phenothiazine Phenothiazine reaction Phenothiazine->reaction Alkyl_halide 1-Chloro-3-(dimethylamino)-2-methylpropane Alkyl_halide->reaction Base Strong Base (e.g., NaNH2) Base->reaction 1. Solvent Anhydrous Solvent (e.g., Toluene) Solvent->reaction 2. Alimemazine Alimemazine Byproduct NaCl + NH3 reaction->Alimemazine reaction->Byproduct

Caption: General reaction scheme for the synthesis of Alimemazine.

Experimental Protocol: Synthesis of Alimemazine

Materials:

  • Phenothiazine

  • 1-Chloro-3-(dimethylamino)-2-methylpropane

  • Sodium amide (NaNH₂)

  • Anhydrous toluene

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • A solution of phenothiazine in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Sodium amide is cautiously added to the solution in portions under a nitrogen atmosphere. The mixture is heated to reflux to facilitate the formation of the sodium salt of phenothiazine.

  • A solution of 1-chloro-3-(dimethylamino)-2-methylpropane in anhydrous toluene is added dropwise to the refluxing mixture.

  • The reaction mixture is maintained at reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Alimemazine.

  • The crude product can be purified by vacuum distillation or column chromatography. For stable storage, it can be converted to its tartrate or hydrochloride salt.

Synthesis and Isotopic Labeling of Alimemazine-D6

The synthesis of Alimemazine-D6 requires the introduction of two trideuteriomethyl (-CD₃) groups. A logical approach involves the synthesis of a desmethyl precursor, 10-(3-amino-2-methylpropyl)-10H-phenothiazine, followed by reductive amination with deuterated formaldehyde or direct alkylation with a deuterated methylating agent. A more direct approach, mirroring the synthesis of unlabeled Alimemazine, would involve a deuterated alkylating agent. However, the synthesis of the deuterated sidechain can be complex. Therefore, a post-alkylation labeling strategy on a suitable precursor is often more practical.

A plausible and efficient method is the reductive amination of the primary amine precursor with deuterated formaldehyde in the presence of a reducing agent.

Synthesis of the Precursor: 10-(3-amino-2-methylpropyl)-10H-phenothiazine

The synthesis of this precursor can be achieved by alkylating phenothiazine with a protected aminoalkyl halide, followed by deprotection.

Isotopic Labeling via Reductive Amination

Reaction Scheme:

Synthesis_of_Alimemazine_D6 Precursor 10-(3-amino-2-methylpropyl)- 10H-phenothiazine reaction Precursor->reaction Deutero_formaldehyde Formaldehyde-d2 (D₂CO) Deutero_formaldehyde->reaction Reducing_agent Reducing Agent (e.g., NaBD₃CN) Reducing_agent->reaction Solvent Solvent (e.g., Methanol) Solvent->reaction Alimemazine_D6 Alimemazine-D6 Byproducts Byproducts reaction->Alimemazine_D6 reaction->Byproducts

Experimental Protocol: Synthesis of Alimemazine-D6

Materials:

  • 10-(3-amino-2-methylpropyl)-10H-phenothiazine

  • Paraformaldehyde-d₂

  • Sodium cyanoborodeuteride (NaBD₃CN) or Sodium triacetoxyborohydride

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • 10-(3-amino-2-methylpropyl)-10H-phenothiazine is dissolved in anhydrous methanol in a round-bottom flask.

  • Paraformaldehyde-d₂ is added to the solution, followed by a catalytic amount of glacial acetic acid.

  • The mixture is stirred at room temperature for a specified period to allow for the formation of the intermediate iminium ion.

  • Sodium cyanoborodeuteride or sodium triacetoxyborohydride is added in portions. The use of a deuterated reducing agent can further enhance isotopic purity.

  • The reaction is stirred at room temperature until completion (monitored by LC-MS).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude Alimemazine-D6 is purified by column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the synthesis of Alimemazine and Alimemazine-D6. Actual yields and purity will vary based on reaction scale and optimization.

Table 1: Synthesis of Alimemazine

ParameterValue
Starting MaterialPhenothiazine
Reagent1-Chloro-3-(dimethylamino)-2-methylpropane
Yield (crude)75-85%
Yield (purified)60-70%
Purity (HPLC)>98%

Table 2: Synthesis of Alimemazine-D6

ParameterValue
Starting Material10-(3-amino-2-methylpropyl)-10H-phenothiazine
ReagentParaformaldehyde-d₂
Yield (purified)50-65%
Purity (HPLC)>99%
Isotopic Purity (MS)>98% (D6)
Isotopic DistributionD0-D5 < 2%

Logical Workflow Diagram

The overall process from starting materials to the final, purified Alimemazine-D6 can be visualized as follows:

Caption: Overall workflow for the synthesis and quality control of Alimemazine and Alimemazine-D6.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of Alimemazine and its deuterated analog, Alimemazine-D6. The described synthetic routes are based on established organic chemistry principles and offer a practical approach for obtaining these compounds in a laboratory setting. The successful synthesis and purification of Alimemazine-D6 with high isotopic purity are critical for its application as an internal standard in bioanalytical methods, ensuring the reliability and accuracy of pharmacokinetic and other quantitative studies involving Alimemazine. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.

References

Alimemazine D6: A Technical Guide to Certificate of Analysis Parameters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical parameters found on a Certificate of Analysis (CoA) for Alimemazine D6. It is designed to assist researchers, scientists, and drug development professionals in understanding and interpreting the quality control data for this stable isotope-labeled internal standard.

Introduction to this compound

This compound is a deuterium-labeled version of Alimemazine, a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, where it is used for the accurate quantification of Alimemazine in biological matrices.[1][2][3]

Core Certificate of Analysis Parameters

A Certificate of Analysis for this compound provides critical information about its identity, purity, and quality. The following tables summarize the key quantitative and qualitative parameters typically reported.

Identification and Chemical Properties
ParameterSpecificationSource
Chemical Name N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d6N/A
Synonyms Trimeprazine D6[3]
CAS Number 1346603-88-0N/A
Molecular Formula C₁₈H₁₆D₆N₂S[4]
Molecular Weight 304.48 g/mol [4]
Quality Control Specifications
ParameterTypical Specification
Appearance A solid
Purity (by HPLC) >98.00%
¹H NMR Consistent with structure
HPLC Consistent with structure
Isotopic Enrichment ≥98% ²H
Storage Store at -20°C

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. Below are representative protocols for the key analytical tests cited in a Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from any potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Atlantis® T3 5 µm, 4.6 mm × 150 mm column[1][2]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM ammonium formate buffer with 0.1% formic acid) in a 50:50 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 257 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to an appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram for the elution of the main peak corresponding to this compound and any impurity peaks.

  • Calculate the purity by determining the area percentage of the this compound peak relative to the total peak area.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The absence of signals from the six deuterated positions and the characteristic shifts of the remaining protons confirm the identity of the compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

  • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)).

¹H NMR Spectral Data (Expected): The spectrum should be consistent with the structure of Alimemazine. The aromatic protons of the phenothiazine ring system are expected to appear as a multiplet in the range of δ 6.5–7.2 ppm. The protons on the propyl chain and the methyl group will also show characteristic signals. Crucially, the signals corresponding to the two N-methyl groups, which would appear as a singlet in the non-deuterated Alimemazine, will be absent in the ¹H NMR spectrum of this compound.

Visualizations

The following diagrams illustrate the logical workflow for the quality control analysis of this compound.

AlimemazineD6_QC_Workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_data Data Evaluation Sample This compound Bulk Material Preparation Sample Preparation for Analysis Sample->Preparation HPLC_Purity HPLC Purity Analysis Preparation->HPLC_Purity HNMR_ID ¹H NMR Identity Confirmation Preparation->HNMR_ID MS_ID Mass Spectrometry Identity Preparation->MS_ID Purity_Eval Purity > 98%? HPLC_Purity->Purity_Eval Structure_Eval Structure Confirmed? HNMR_ID->Structure_Eval MS_ID->Structure_Eval CoA_Gen Generate Certificate of Analysis Purity_Eval->CoA_Gen Pass Structure_Eval->CoA_Gen Pass

Caption: Quality Control Workflow for this compound.

HPLC_Methodology start Prepare this compound Solution inject Inject into HPLC System start->inject separation Chromatographic Separation (Atlantis® T3 Column) inject->separation detection UV Detection at 257 nm separation->detection analysis Data Analysis (Peak Integration) detection->analysis result Purity Calculation analysis->result

Caption: HPLC Purity Analysis Workflow.

References

Physical characteristics of Alimemazine D6 powder

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Physical Characteristics of Alimemazine D6 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of this compound powder. The information is compiled from various technical data sheets and scientific resources to assist researchers, scientists, and drug development professionals in their work with this compound. This compound is the deuterium-labeled form of Alimemazine, a phenothiazine derivative with antihistaminic properties.[1][2][3]

Core Physical and Chemical Properties

This compound is a white to off-white solid powder.[3] Deuterium labeling is often used in research, particularly in pharmacokinetic studies, to trace the metabolic fate of the compound.[3]

Quantitative Data Summary
PropertyValue (this compound)Value (Alimemazine - for reference)
Molecular Weight 304.48 g/mol [2][4]298.45 g/mol [5]
Molecular Formula C18H16D6N2S[2]C18H22N2S[5]
CAS Number 1346603-88-0[2][4][6]84-96-8[5]
Appearance White to off-white solid powder[3]Crystalline solid[7]
Melting Point Data not available162 - 163.5 °C[5]
Boiling Point 420.3 ± 34.0 °C at 760 mmHg[]168 - 170 °C at 0.1 torr[5]
Density 1.1 ± 0.1 g/cm³[]Data not available
Solubility Soluble in DMSO.[2][9] Slightly soluble in water (with heating) and methanol.[9]Insoluble in water.[5]
Storage Powder: -20°C for 3 years.[4] In solvent: -80°C for 1 year.[4]Keep in a cool, dry, dark location.[5]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of pharmaceutical powders like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings and equipment.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.[1][10][11][12][13]

Methodology:

  • Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.[13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C/min) when approaching the expected melting point.[11]

  • Observation: The temperature at which the substance begins to melt (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance.

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Grind this compound Powder prep2 Pack into Capillary Tube (2-3 mm) prep1->prep2 analysis1 Place Capillary in Apparatus prep2->analysis1 analysis2 Heat at Controlled Rate (e.g., 1-2 °C/min) analysis1->analysis2 analysis3 Observe and Record Melting Range analysis2->analysis3 result Melting Point Range analysis3->result

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[14][15][16][17]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent (e.g., DMSO, water, methanol) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Solubility Determination Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep1 Add Excess this compound to Solvent prep2 Agitate at Constant Temperature (24-48h) prep1->prep2 analysis1 Separate Solid and Liquid Phases prep2->analysis1 analysis2 Analyze Solute Concentration (e.g., HPLC) analysis1->analysis2 result Solubility (mg/mL or mol/L) analysis2->result G Particle Size Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep1 Disperse this compound in Medium analysis1 Pass Dispersed Sample Through Laser Beam prep1->analysis1 analysis2 Detect Light Scattering Pattern analysis1->analysis2 analysis3 Calculate Particle Size Distribution analysis2->analysis3 result Particle Size Distribution analysis3->result G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C Activation DAG->PKC Activates CellularResponse Cellular Responses Ca2->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R Alimemazine Alimemazine (Antagonist) Alimemazine->H1R Blocks

References

The Role of Alimemazine D6 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Alimemazine D6 as an internal standard in bioanalytical methodologies. By leveraging the principles of isotope dilution mass spectrometry, this compound serves as a crucial tool for the accurate and precise quantification of alimemazine in complex biological matrices. This document outlines the foundational concepts, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying workflows and principles.

Core Principles: The Mechanism of Action of a Deuterated Internal Standard

This compound is a stable isotope-labeled (SIL) analog of alimemazine, where six hydrogen atoms have been replaced with deuterium atoms.[1] This seemingly subtle structural modification is fundamental to its function as an internal standard in mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] The "mechanism of action" as an internal standard is not pharmacological but rather physicochemical and analytical, revolving around the principle of isotope dilution.[3][4]

The core tenet of using a deuterated internal standard like this compound is that it behaves nearly identically to its non-deuterated counterpart, alimemazine, throughout the entire analytical process.[5] This includes:

  • Sample Preparation: It experiences similar extraction recovery from biological matrices such as plasma.[6] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

  • Chromatography: It co-elutes with the analyte, meaning they have virtually the same retention time in a liquid chromatography system.[2][6]

  • Ionization: It exhibits a similar ionization efficiency in the mass spectrometer's ion source.[7]

Despite these similarities, this compound is distinguishable from alimemazine by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[6][8] This mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard.[3] By adding a known concentration of this compound to a sample, any variations in sample preparation or instrument response can be normalized. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for potential errors and enhances the accuracy and precision of the measurement.[5][7]

Data Presentation: Quantitative Parameters for Alimemazine and this compound

The following tables summarize the key quantitative data from a validated bioanalytical method for the determination of alimemazine in human plasma using this compound as an internal standard.[6][8]

Table 1: Mass Spectrometry Parameters [6][8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Alimemazine299.30100.20Positive
This compound305.30106.30Positive

Table 2: Chromatographic and Method Validation Parameters [6][8]

ParameterValue
Chromatographic Conditions
ColumnAtlantis® T3 5 μm 4.6 mm × 150 mm
Mobile PhaseAcetonitrile: (10 mm ammonium formate buffer: Formic acid: 99.9:00.1 v/v) 50:50 v/v
Retention Time (Alimemazine)3.28 ± 0.3 min
Retention Time (this compound)3.27 ± 0.3 min
Method Validation
Concentration Range20.013-10006.551 pg/mL
Mean % Recovery (Alimemazine)77.771%
Mean % Recovery (this compound)82.228%
Lower Limit of Quantification (LLOQ)20.013 pg/mL
Intra-day Precision (% CV)0.98-4.50%
Inter-day Precision (% CV)1.57-5.72%
Intra-day Accuracy (%)99.02-93.82%
Inter-day Accuracy (%)101.78-106.96%

Experimental Protocols: Bioanalytical Method for Alimemazine in Human Plasma

The following is a detailed methodology for the quantification of alimemazine in human plasma using this compound as an internal standard, as described in a published bioequivalence study.[6][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen human plasma samples at room temperature.

  • Aliquot 300 μL of plasma into pre-labeled polypropylene tubes.

  • Add 50 μL of this compound internal standard working solution (approximately 2000.000 pg/mL) to each plasma sample.

  • Vortex the samples to ensure thorough mixing.

  • Perform liquid-liquid extraction by adding 2.0 mL of ethyl acetate.

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Flash freeze the samples for approximately 0.2-2 minutes to solidify the aqueous layer.

  • Decant the supernatant (organic layer) into a clean tube.

  • Evaporate the supernatant to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried residue in 500 μL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Atlantis® T3 5 μm 4.6 mm × 150 mm.[6]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and a buffer solution (10 mM ammonium formate with 0.1% formic acid).[6]

  • Flow Rate: 1.0 mL/min (Note: robustness was tested at 0.950 and 1.050 mL/min).[6]

  • Column Temperature: 40°C (Note: robustness was tested at 38°C and 42°C).[6]

  • Injection Volume: Not specified in the provided context.

  • MS/MS System: Triple quadrupole mass spectrometer with a turbo ion spray interface.[6][8]

  • Ionization Mode: Positive ion mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20 amu.[6][8]

    • This compound: m/z 305.30 → 106.30 amu.[6][8]

  • Source Parameters:

    • GS1: 50.00 psi

    • GS2: 50.00 psi

    • IS Voltage: 2000.00 V

    • Turbo Heater Temperature (TEM): 600.00°C

    • Collision Activation Dissociation (CAD): 6.00 psi

    • Curtain Gas (CUR): 25.00 psi

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (Unknown Alimemazine) IS_Addition Addition of Known Amount of this compound (IS) Plasma->IS_Addition Spiking Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Co-elution) Reconstitution->LC_Separation Injection Ionization Ionization (ESI+) LC_Separation->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification (Ratio of Analyte/IS) Detection->Quantification

Caption: Workflow for Bioanalysis using an Internal Standard.

G cluster_Properties Comparative Properties Analyte_Structure [Structure of Alimemazine] Chem_Prop Nearly Identical Chemical Properties Analyte_MZ m/z = 299.30 IS_MZ m/z = 305.30 IS_Structure [Structure with 6 Deuterium Atoms] Chrom_Behav Co-elution in LC Ion_Eff Similar Ionization Efficiency Mass_Diff Different Mass-to-Charge Ratio

Caption: Alimemazine vs. This compound Comparison.

G cluster_0 Principle Start Sample with Unknown Analyte Concentration Add_IS Add Known Amount of Internal Standard (IS) Start->Add_IS Equilibrate Equilibrate Analyte and IS Add_IS->Equilibrate Process Sample Preparation (e.g., Extraction) Equilibrate->Process Analyze Analyze by Mass Spectrometry Process->Analyze Measure_Ratio Measure Ratio of Analyte Signal / IS Signal Analyze->Measure_Ratio Calculate Calculate Original Analyte Concentration Measure_Ratio->Calculate Result Accurate Quantification Calculate->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Understanding the Mass Shift in Alimemazine D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the mass shift observed in Alimemazine D6, a deuterated isotopologue of the phenothiazine-based drug, Alimemazine. This guide provides a comprehensive overview of its chemical properties, the rationale for its use in analytical methodologies, and detailed experimental protocols.

Introduction to Alimemazine and its Deuterated Analog

Alimemazine, also known as Trimeprazine, is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties[1][2][3]. It is primarily used to treat pruritus and urticaria[2][3]. In analytical and clinical settings, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of drugs in biological matrices[4]. This compound, where six hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for the bioanalysis of Alimemazine by mass spectrometry[5].

The core of this guide focuses on the deliberate and significant alteration in mass—the "mass shift"—that arises from the isotopic labeling of Alimemazine. This mass shift is fundamental to its function as an internal standard, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

The Mass Shift Explained

The key to understanding the mass shift lies in the atomic mass difference between hydrogen (¹H) and its stable isotope, deuterium (²H or D). The mass of a deuterium atom is approximately twice that of a protium atom.

In this compound, the isotopic labeling occurs at the two N-methyl groups, as indicated by its IUPAC name: 2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine[6]. This means that the six hydrogen atoms on these two methyl groups are replaced with six deuterium atoms.

Calculation of the Mass Shift:

The theoretical mass shift can be calculated by comparing the monoisotopic masses of Alimemazine and this compound.

  • Monoisotopic Mass of Alimemazine (C₁₈H₂₂N₂S): 298.150370 Da

  • Monoisotopic Mass of this compound (C₁₈H₁₆D₆N₂S): 304.188030 Da[6]

Mass Shift = 304.188030 Da - 298.150370 Da = 6.03766 Da

This observed mass shift is consistent with the replacement of six hydrogen atoms with six deuterium atoms.

Data Presentation

Quantitative data for Alimemazine and its deuterated analog are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

PropertyAlimemazineThis compound
Molecular Formula C₁₈H₂₂N₂SC₁₈H₁₆D₆N₂S
Average Molecular Weight 298.45 g/mol 304.48 g/mol [7]
Monoisotopic Mass 298.150370 Da304.188030 Da[6]
IUPAC Name N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine[1]2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine[6]

Table 2: Mass Spectrometry Data for Bioanalysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Alimemazine 299.30[8]100.20[8]
This compound (Internal Standard) 305.30[8]106.30[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound (Representative Protocol)

Objective: To introduce two trideuteriomethyl (-CD₃) groups onto the primary amine of a desmethylalimemazine precursor.

Materials:

  • 10-(3-amino-2-methylpropyl)-10H-phenothiazine (desmethylalimemazine precursor)

  • Deuteroformaldehyde (CD₂O) or paraformaldehyde-d₂

  • Sodium borodeuteride (NaBD₄) or a similar reducing agent

  • Anhydrous methanol-d₄ (CD₃OD)

  • Anhydrous inert solvent (e.g., tetrahydrofuran)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Formation of the Iminium Ion: Dissolve the desmethylalimemazine precursor in anhydrous methanol-d₄ under an inert atmosphere. Add an excess of deuteroformaldehyde. The reaction will form a deuterated iminium ion intermediate.

  • Reductive Amination: Cool the reaction mixture in an ice bath and slowly add sodium borodeuteride. The deuteride from NaBD₄ will reduce the iminium ion to the corresponding N-trideuteriomethyl amine.

  • Second Deuteromethylation: Repeat steps 1 and 2 to add the second trideuteriomethyl group to the secondary amine formed in the first stage.

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Bioanalytical Method for Alimemazine in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of Alimemazine in human plasma[8].

Objective: To quantify the concentration of Alimemazine in human plasma using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with a turbo ion spray interface

Materials and Reagents:

  • Alimemazine and this compound reference standards

  • Human plasma

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ethyl acetate (for extraction)

  • Milli-Q water

Procedure:

  • Preparation of Standard and QC Samples: Prepare stock solutions of Alimemazine and this compound in methanol. Serially dilute the Alimemazine stock solution with blank human plasma to prepare calibration curve standards and quality control (QC) samples at various concentrations.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 300 µL of plasma sample, add 50 µL of the this compound internal standard solution.

    • Add 2.0 mL of ethyl acetate and vortex for 10 minutes.

    • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Atlantis® T3 5 µm, 4.6 mm × 150 mm[8]

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50, v/v)[8]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ion spray

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Alimemazine: 299.30 → 100.20 m/z[8]

      • This compound: 305.30 → 106.30 m/z[8]

  • Data Analysis: Quantify the Alimemazine concentration in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Signaling Pathway

cluster_cell Target Cell Alimemazine Alimemazine H1_Receptor Histamine H1 Receptor Alimemazine->H1_Receptor Antagonism Cellular_Response Allergic Response (e.g., Pruritus, Urticaria) H1_Receptor->Cellular_Response Activation Histamine Histamine Histamine->H1_Receptor Binding

Caption: Alimemazine's mechanism of action as a histamine H1 receptor antagonist.

Experimental Workflow

Plasma_Sample Human Plasma Sample (300 µL) Add_IS Add this compound Internal Standard (50 µL) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase (500 µL) Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis (Peak Area Ratio) LC_MSMS->Data_Analysis

Caption: Bioanalytical workflow for the quantification of Alimemazine in plasma.

Metabolic Pathway

Alimemazine Alimemazine Sulfoxidation Sulfoxidation (CYP450) Alimemazine->Sulfoxidation Demethylation N-Demethylation (CYP450) Alimemazine->Demethylation Alimemazine_Sulfoxide Alimemazine Sulfoxide Sulfoxidation->Alimemazine_Sulfoxide N_Desmethylalimemazine N-Desmethylalimemazine Demethylation->N_Desmethylalimemazine

Caption: Primary metabolic pathways of Alimemazine.

References

An In-depth Technical Guide to the Solubility of Alimemazine D6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Alimemazine D6 in various organic solvents. This document is intended to be a valuable resource for researchers and scientists engaged in drug development, formulation, and analytical studies involving this deuterated compound.

Core Concepts: Understanding the Solubility of this compound

This compound is the deuterated form of Alimemazine, a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. The introduction of deuterium atoms can subtly influence the physicochemical properties of a molecule, including its solubility, which is a critical parameter in drug development. Understanding the solubility of this compound in different organic solvents is essential for a wide range of applications, including:

  • Analytical Method Development: For techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), where the compound must be dissolved in a suitable solvent for analysis.

  • Formulation Studies: To develop stable and effective dosage forms.

  • In vitro and in vivo assays: Where the compound needs to be in solution to interact with biological systems.

Data Presentation: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleSeveral suppliers state that this compound is soluble in DMSO. One source specifies "Slightly, Sonicated," suggesting that sonication may be required to achieve dissolution. Stock solutions of at least 10 mM (approximately 3.04 mg/mL) can be prepared, indicating a minimum solubility at this level. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]
MethanolSlightly SolubleInformation suggests that this compound has limited solubility in methanol.
WaterSlightly SolubleSolubility in water is reported as slight, with heating being a potential method to improve dissolution.
EthanolSparingly Soluble (inferred for tartrate salt)The tartrate salt of the non-deuterated form, Alimemazine, is described as sparingly soluble in ethanol.[2] This suggests that the solubility of this compound in ethanol is also likely to be limited.
Diethyl EtherPractically Insoluble (inferred for tartrate salt)The tartrate salt of Alimemazine is practically insoluble in diethyl ether.[2] A similar low solubility would be expected for this compound.

Experimental Protocols: Determining Solubility

For researchers requiring precise quantitative solubility data for this compound, a standard experimental protocol such as the shake-flask method can be employed. This method is widely accepted for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, methanol, ethanol, acetonitrile, DMF)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve from the data obtained from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

    • Report the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Alimemazine_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC IKK IKK Complex PKC->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_expression Inflammatory Gene Expression NFkB_nucleus->Gene_expression Alimemazine Alimemazine Alimemazine->H1R Antagonism Histamine Histamine Histamine->H1R

Caption: Alimemazine's mechanism of action via H1 receptor antagonism.

Solubility_Workflow A Add excess this compound to solvent B Equilibrate (e.g., 24-48h) with agitation A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Analyze filtrate by HPLC or UV-Vis D->E F Quantify using a calibration curve E->F G Determine Solubility F->G

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Long-Term Stability and Storage of Alimemazine D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Alimemazine D6, a deuterated analogue of the phenothiazine-class antihistamine, Alimemazine. Due to its structural similarity to Alimemazine, the stability profile of this compound is presumed to be comparable. This document outlines the known degradation pathways, summarizes stability data, and provides detailed experimental protocols for stability-indicating analyses. This compound is primarily utilized as an internal standard in the quantitative analysis of Alimemazine by NMR, GC-MS, or LC-MS[1][2][3].

Physicochemical Properties and Storage Recommendations

This compound is a deuterium-labeled form of Alimemazine. The stability of the compound is critical for its use as an internal standard, where any degradation could compromise the accuracy of analytical results.

Recommended Storage Conditions:

Based on supplier recommendations and the general stability of phenothiazine compounds, the following storage conditions are advised to ensure the long-term integrity of this compound:

FormStorage TemperatureDurationAdditional Notes
Solid Powder -20°CUp to 3 years[4]Protect from light[1].
In Solvent -80°CUp to 6 months[1]Store in tightly sealed containers.
-20°CUp to 1 month[1][5]Avoid repeated freeze-thaw cycles[5].
4°CUp to 1 week[4]Recommended for short-term use if the solution is clear[4].

Degradation Pathways and Mechanisms

As a phenothiazine derivative, this compound is susceptible to degradation through several pathways, primarily oxidation, hydrolysis, and photolysis[6]. The tricyclic phenothiazine core is the principal site of chemical instability.

Oxidative Degradation

Oxidation is a major degradation pathway for phenothiazines. The sulfur atom in the central ring is highly susceptible to oxidation, leading to the formation of sulfoxide and, subsequently, sulfone derivatives. This process can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents such as hydrogen peroxide. The formation of Alimemazine sulfoxide has been confirmed through experimental studies[7].

Photodegradation

Exposure to light, particularly UV radiation, can induce significant degradation of phenothiazines[6]. The process is complex and can lead to the formation of a variety of photoproducts through photooxidation and other radical-mediated reactions[8][9]. To mitigate photodegradation, this compound should always be stored in light-resistant containers.

Hydrolytic Degradation

This compound can undergo hydrolysis under both acidic and alkaline conditions. Forced degradation studies on Alimemazine have demonstrated its susceptibility to pH-dependent hydrolysis[6].

The primary degradation pathways for Alimemazine are summarized in the diagram below:

Alimemazine This compound Oxidation Oxidative Stress (e.g., H₂O₂) Photolysis Photolytic Stress (UV/Vis Light) Hydrolysis Hydrolytic Stress (Acid/Base) Sulfoxide This compound Sulfoxide Alimemazine->Sulfoxide Oxidation Other Other Degradation Products Alimemazine->Other Photolysis / Hydrolysis start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize/Quench Reaction (if applicable) sample->neutralize analyze Analyze by Stability-Indicating RP-HPLC Method neutralize->analyze end Quantify Degradation & Identify Degradants analyze->end

References

Commercial suppliers and availability of Alimemazine D6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of Alimemazine D6. This document details its use as an internal standard in bioanalytical methods and outlines the signaling pathways of its parent compound, alimemazine.

Commercial Availability and Suppliers

This compound, a deuterated form of the antihistamine alimemazine, is available from a range of commercial suppliers specializing in research chemicals and reference standards. The compound is intended for research use only and is not for human or veterinary use.[1][2] Below is a summary of key suppliers and their product offerings.

SupplierProduct Name(s)CAS NumberMolecular FormulaPurityAvailable Documents
MedchemExpress Alimemazine-d6, Trimeprazine d61346603-88-0C₁₈H₁₆D₆N₂S99.55%Datasheet, CoA, SDS, HNMR, RP-HPLC, LCMS
GlpBio This compound1346603-88-0C₁₈H₁₆D₆N₂S>98.00%CoA, SDS, Datasheet
Acanthus Research Alimemazine-D684-96-8 (Parent)C₁₈H₁₆D₆N₂SNot specified-
BOC Sciences Alimemazine-[d6]1346603-88-0Not specifiedNot specified-
TargetMol This compound1346603-88-0C₁₈H₂₂N₂SNot specifiedDatasheet, SDS
Clinivex Alimemazine-d6Not specifiedNot specifiedNot specified-
Simson Pharma Alimemazine-D6, this compound Maleate1346603-88-0C₁₈H₁₆D₆N₂SNot specifiedCertificate of Analysis
Taiclone This compound1346603-88-0C₁₈H₁₆D₆N₂SNot specified-

Physicochemical Properties and Storage

This compound is a solid, white to off-white substance. Key physicochemical data is presented in the table below.

PropertyValue
Molecular Weight 304.48 g/mol
Molecular Formula C₁₈H₁₆D₆N₂S
Appearance Solid
Solubility DMSO (Slightly, Sonicated), Water (Slightly, Heated), Methanol
Storage Store at -20°C. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2]

Application in Bioanalytical Methods: Experimental Protocol

This compound is primarily utilized as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of alimemazine in biological matrices like human plasma.[1] The use of a stable isotope-labeled internal standard is the preferred method to correct for variability during sample processing and analysis.

The following is a detailed experimental protocol adapted from a validated LC-MS/MS method for the quantification of alimemazine in human plasma.[1][2]

Materials and Reagents
  • Alimemazine (analyte)

  • This compound (internal standard)

  • Human plasma (blank)

  • Ethyl acetate (extraction solvent)

  • Acetonitrile (mobile phase component)

  • Ammonium formate buffer (10 mM, mobile phase component)

  • Formic acid (mobile phase additive)

  • Milli-Q water

Stock and Working Solutions
  • Analyte Stock Solution: Prepare a stock solution of alimemazine in methanol.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples. Prepare a working solution of the internal standard in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 300 µL of human plasma into a pre-labeled polypropylene tube.

  • Add 50 µL of the this compound internal standard working solution (approximately 2000.000 pg/mL) to each tube (except for the blank plasma sample).[2]

  • Vortex the samples for 10-15 seconds.

  • Add 3 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 500 µL of the mobile phase.[2]

  • Vortex the reconstituted sample and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Atlantis® T3 5 µm, 4.6 mm × 150 mm column.[1][2]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50 v/v).[1][2]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20 amu[1][2]

    • This compound: m/z 305.30 → 106.30 amu[1][2]

Data Analysis

Quantify the concentration of alimemazine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Signaling Pathway of Alimemazine

Alimemazine is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G proteins.[3] This initiates a downstream signaling cascade. Alimemazine competitively blocks histamine from binding to the H1 receptor, thereby inhibiting this pathway.

Alimemazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds and Activates Alimemazine Alimemazine Alimemazine->H1R Blocks Binding Gq Gq/11 protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Alimemazine blocks the histamine H1 receptor signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a bioanalytical LC-MS/MS assay.

Experimental_Workflow start Start: Sample Collection (e.g., Human Plasma) prep Sample Preparation start->prep spike Spike with this compound (Internal Standard) prep->spike extract Liquid-Liquid Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis data Data Processing and Quantification analysis->data end End: Concentration Determination data->end

Caption: Workflow for bioanalysis using this compound as an internal standard.

References

Methodological & Application

Application Note: Alimemazine-d6 as an Internal Standard for the Bioanalysis of Alimemazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alimemazine (also known as trimeprazine) is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. Accurate and reliable quantification of alimemazine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of alimemazine in human plasma, utilizing its deuterated analog, Alimemazine-d6, as an internal standard (IS). The use of a stable isotope-labeled internal standard like Alimemazine-d6 is the preferred approach in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability in extraction and injection.[1][2][3] This method has been successfully developed and validated, demonstrating its suitability for high-throughput bioanalysis in a regulated environment.[4][5]

Experimental Protocols

Materials and Reagents
  • Analytes: Alimemazine Tartrate, Alimemazine-d6

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (AR grade)

  • Buffers and Additives: Ammonium Formate (AR grade), Formic Acid (AR grade)

  • Water: Milli-Q or equivalent purified water

  • Biological Matrix: Human plasma

Instrumentation
  • Liquid Chromatography: HPLC system (e.g., Shimadzu Co., Kyoto, Japan)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000 LC-MS/MS)

  • Analytical Column: Atlantis® T3 5 µm, 4.6 mm × 150 mm

Preparation of Solutions
  • Standard Stock Solutions:

    • Prepare a standard stock solution of alimemazine at a concentration of 1 mg/10 mL by dissolving the requisite amount in methanol.[4]

    • Prepare a standard stock solution of Alimemazine-d6 at a concentration of 1 mg/10 mL by dissolving the requisite amount in methanol.[4]

  • Internal Standard Working Solution:

    • Prepare a working solution of Alimemazine-d6 at a concentration of approximately 2000.000 pg/mL.[4]

  • Mobile Phase:

    • Prepare a buffer solution by dissolving approximately 630.60 mg of ammonium formate in 1000 mL of milli-Q water and adding 1 mL of formic acid.[4]

    • The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and the prepared buffer solution.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.[4]

  • To a labeled polypropylene tube, add 300 µL of plasma.[4]

  • Add 50 µL of the Alimemazine-d6 internal standard working solution (approximately 2000.000 pg/mL) to each tube and vortex.[4]

  • Add 2.0 mL of ethyl acetate as the extraction solvent and vortex for 10 minutes.[4]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[4]

  • Flash freeze the samples for approximately 0.2-2 minutes.[4]

  • Decant the supernatant and evaporate it to dryness at 40°C under a stream of nitrogen.[4]

  • Reconstitute the residue in 500 µL of the mobile phase.[4]

LC-MS/MS Method Parameters
  • Chromatographic Conditions:

    • Column: Atlantis® T3 5 µm, 4.6 mm × 150 mm[4]

    • Mobile Phase: Acetonitrile : (10 mM Ammonium Formate Buffer with 0.1% Formic Acid) (50:50, v/v)[4]

    • Flow Rate: Isocratic

    • Injection Volume: Not specified

    • Retention Time:

      • Alimemazine: ~3.28 ± 0.3 min[4]

      • Alimemazine-d6: ~3.27 ± 0.3 min[4]

  • Mass Spectrometric Conditions:

    • Interface: Turbo Ion Spray[4]

    • Ionization Mode: Positive Ionization[4]

    • Scan Type: Multiple Reaction Monitoring (MRM)[4]

    • MRM Transitions:

      • Alimemazine: m/z 299.30 → 100.20[4][6]

      • Alimemazine-d6: m/z 305.30 → 106.30[4][6]

Method Validation and Performance

The bioanalytical method was validated over a concentration range of 20.013-10006.551 pg/mL for alimemazine in human plasma.[4][5]

Quantitative Data Summary
Parameter Alimemazine Alimemazine-d6
Linearity Range 20.013 - 10006.551 pg/mLN/A
Lower Limit of Quantification (LLOQ) 20.013 pg/mLN/A
Mean Percent Recovery 77.771%82.228%
Recovery Precision (%CV) 7.71%1.13%
Precision and Accuracy Intra-day Inter-day
Precision (%CV) 0.98 - 4.50%1.57 - 5.72%
Accuracy (%) 99.02 - 93.82%101.78 - 106.96%

Diagrams

experimental_workflow sample Human Plasma Sample (300 µL) is_addition Add Alimemazine-d6 IS (50 µL) sample->is_addition vortex1 Vortex is_addition->vortex1 lle Liquid-Liquid Extraction (2.0 mL Ethyl Acetate) vortex1->lle vortex2 Vortex (10 min) lle->vortex2 centrifuge Centrifuge (4000 rpm, 5 min, 4°C) vortex2->centrifuge freeze Flash Freeze (0.2-2 min) centrifuge->freeze transfer Decant Supernatant freeze->transfer evaporate Evaporate to Dryness (40°C, N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase (500 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for plasma sample preparation.

Conclusion

This application note provides a detailed protocol for the quantification of alimemazine in human plasma using Alimemazine-d6 as an internal standard with LC-MS/MS. The described method is sensitive, selective, and robust, as demonstrated by the comprehensive validation data. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies.

References

Quantitative Analysis of Alimemazine in Human Plasma using a Validated LC-MS/MS Method with Alimemazine-D6 as Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alimemazine (ALZ) in human plasma. The method utilizes Alimemazine-D6 (ALZ-D6) as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in the positive ion mode. The method was validated over a linear range of 20.013 to 10006.551 pg/mL and demonstrated excellent performance in terms of accuracy, precision, recovery, and stability, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Alimemazine, also known as trimeprazine, is a phenothiazine derivative with antihistaminic, sedative, hypnotic, and antiemetic properties.[1] It is primarily used as an antipruritic agent to alleviate itching from various dermatological conditions.[1] Accurate quantification of Alimemazine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a validated LC-MS/MS method for the determination of Alimemazine in human plasma, employing its deuterated analog, Alimemazine-D6, as the internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Alimemazine tartrate and Alimemazine-D6 were of reference standard grade.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium formate (AR grade)

  • Formic acid (AR grade)

  • Human plasma (sourced from a registered blood bank)

  • Milli-Q water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.[2]

  • HPLC: Shimadzu HPLC system[2]

  • Analytical Column: Atlantis® T3, 5 µm, 4.6 mm × 150 mm[2]

  • Mass Spectrometer: API 4000 LC-MS/MS with a turbo ion spray source[2][3]

Standard Solutions

Stock solutions of Alimemazine (1 mg/10 mL) and Alimemazine-D6 (1 mg/10 mL) were prepared in methanol.[2] Working solutions for calibration standards and quality control (QC) samples were prepared by further dilution in a methanol:water (50:50, v/v) mixture.[2]

Protocols

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of Alimemazine and Alimemazine-D6 from human plasma.[2][3]

  • Thaw plasma samples at room temperature.

  • To 300 µL of plasma in a pre-labeled tube, add 50 µL of the internal standard working solution (Alimemazine-D6, ~2000 pg/mL).[2]

  • Vortex the mixture for a brief period.

  • Add 2.0 mL of ethyl acetate as the extraction solvent.[2]

  • Vortex the mixture for 10 minutes.[2]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the mobile phase.[4]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for injection.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column Atlantis® T3, 5 µm, 4.6 mm × 150 mm[2]
Mobile Phase Acetonitrile : (10 mM Ammonium Formate Buffer with 0.1% Formic Acid) (50:50, v/v)[2][3]
Flow Rate 1.000 mL/min[2]
Column Oven Temp. 40 ± 2°C[2]
Autosampler Temp. 5 ± 1°C[2]
Injection Volume 10 µL
Retention Time Alimemazine: ~3.28 min, Alimemazine-D6: ~3.27 min[2]

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Positive Ion Spray[2][3]
Scan Type Multiple Reaction Monitoring (MRM)[2]
MRM Transitions Alimemazine: m/z 299.30 → 100.20 amu, Alimemazine-D6: m/z 305.30 → 106.30 amu[2][3]
Ion Source Temp. 550°C
Ion Spray Voltage 5500 V

Quantitative Data Summary

The method was validated according to regulatory guidelines, and the results are summarized below.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 20.013 - 10006.551 pg/mL[2][3]
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 20.013 pg/mL[2][3]
Mean Recovery of Alimemazine 77.771%[2][3]
Precision of Recovery 7.71%[2][3]

Table 4: Intra-day and Inter-day Precision and Accuracy

AnalyteConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
AlimemazineLQC0.98 - 4.50[2][3]99.02 - 93.82[2][3]1.57 - 5.72[2][3]101.78 - 106.96[2][3]
MQC0.98 - 4.50[2][3]99.02 - 93.82[2][3]1.57 - 5.72[2][3]101.78 - 106.96[2][3]
HQC0.98 - 4.50[2][3]99.02 - 93.82[2][3]1.57 - 5.72[2][3]101.78 - 106.96[2][3]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 300 µL Human Plasma is 50 µL Alimemazine-D6 (IS) plasma->is vortex1 Vortex is->vortex1 extraction Add 2.0 mL Ethyl Acetate vortex1->extraction vortex2 Vortex (10 min) extraction->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (Atlantis® T3 Column) reconstitute->hplc msms Tandem MS Detection (MRM Mode) hplc->msms quant Quantification (Alimemazine/Alimemazine-D6 Ratio) msms->quant

Caption: Experimental workflow for the quantitative analysis of Alimemazine.

Alimemazine's Antagonistic Action on Histamine H1 Receptor Signaling Pathway

Alimemazine acts as an antagonist at histamine H1 receptors. The following diagram illustrates the Gq-protein coupled signaling pathway that is inhibited by Alimemazine.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates response Allergic & Inflammatory Responses Ca->response PKC->response Histamine Histamine Histamine->H1R Activates Alimemazine Alimemazine Alimemazine->H1R Inhibits

Caption: Inhibition of the Histamine H1 receptor signaling pathway by Alimemazine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Alimemazine in human plasma. The use of a deuterated internal standard, Alimemazine-D6, ensures high accuracy and reproducibility. The simple and efficient liquid-liquid extraction protocol contributes to the high-throughput capabilities of the method. The successful validation demonstrates its suitability for demanding applications such as pharmacokinetic and bioequivalence studies in clinical and research settings.

References

Application Notes: The Use of Alimemazine D6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alimemazine D6 is the deuterated form of Alimemazine, a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties.[1] In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, a stable isotope-labeled internal standard is crucial for accurate quantification of the analyte in biological matrices.[2][3] this compound serves as an ideal internal standard for bioanalytical methods developed to measure Alimemazine concentrations in plasma, serum, or other biological fluids. Its utility lies in its chemical and physical similarity to Alimemazine, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.[2]

Principle of Application

In quantitative bioanalysis, particularly using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known concentration of the internal standard (this compound) is added to all samples, including calibration standards, quality control samples, and the unknown study samples.[2] Since this compound has a slightly higher mass due to the deuterium atoms, it can be distinguished from the unlabeled Alimemazine by the mass spectrometer.[2][3] The ratio of the analytical signal of Alimemazine to that of this compound is used to construct the calibration curve and to quantify the concentration of Alimemazine in the unknown samples. This ratiometric measurement significantly improves the precision and accuracy of the assay by compensating for potential sample loss during processing and fluctuations in the mass spectrometer's performance.

Experimental Protocol: Quantification of Alimemazine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol is based on a validated bioanalytical method for the determination of Alimemazine in human plasma.[2][3]

1. Materials and Reagents

  • Alimemazine tartrate (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (Analytical grade)

  • Ammonium formate (AR grade)

  • Formic acid (AR grade)

  • Human plasma (blank, drug-free)

  • Milli-Q water

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with a turbo ion spray source

  • Analytical column: Atlantis® T3 5 μm, 4.6 mm × 150 mm[2]

3. Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL):

    • Prepare separate stock solutions of Alimemazine and this compound by dissolving the accurately weighed compounds in methanol.[2]

  • Working Standard Solutions:

    • Prepare further dilutions from the stock solutions using a mixture of methanol and Milli-Q water (50:50, v/v) to create working solutions for spiking into plasma to generate calibration curve (CC) standards and quality control (QC) samples.[2]

  • Internal Standard Spiking Solution (approx. 2000.00 pg/mL):

    • Prepare a working solution of this compound by diluting the stock solution with the appropriate diluent.[2]

  • Mobile Phase:

    • Prepare a buffer solution of 10 mM ammonium formate containing 0.1% formic acid in Milli-Q water.

    • The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and the buffer solution.[2]

4. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw the plasma samples (CC standards, QC samples, and unknown study samples) at room temperature.

  • Aliquot 300 μL of plasma into pre-labeled polypropylene tubes.[2]

  • Add 50 μL of the this compound internal standard spiking solution (approximately 2000.00 pg/mL) to each tube, except for blank samples.[2]

  • Vortex the samples for 30 seconds.

  • Add 3 mL of ethyl acetate as the extraction solvent.[2]

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 300 μL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

5. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: Atlantis® T3 5 μm, 4.6 mm × 150 mm[2]

    • Mobile Phase: Acetonitrile : (10 mM Ammonium Formate Buffer with 0.1% Formic Acid) (50:50, v/v)[2]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 μL

    • Column Temperature: 40°C

    • Retention Time: Approximately 3.28 min for Alimemazine and 3.27 min for this compound.[2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Spray

    • Detection Mode: Multiple Reaction Monitoring (MRM)[2][3]

    • MRM Transitions:

      • Alimemazine: m/z 299.30 → 100.20[2][3]

      • This compound: m/z 305.30 → 106.30[2][3]

    • Optimize other mass spectrometer parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

6. Data Analysis

  • Integrate the peak areas for both Alimemazine and this compound.

  • Calculate the peak area ratio of Alimemazine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).

  • Determine the concentration of Alimemazine in the QC and unknown samples from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Alimemazine Quantification using this compound. [2][3]

ParameterResult
Linearity Range20.013–10006.551 pg/mL
Lower Limit of Quantification (LLOQ)20.013 pg/mL
Mean Percent Recovery of Alimemazine77.771%
Precision of Recovery7.71%
Intra-day Precision (%CV)0.98–4.50%
Inter-day Precision (%CV)1.57–5.72%
Intra-day Accuracy (%)99.02–93.82%
Inter-day Accuracy (%)101.78–106.96%

Table 2: Mass Spectrometric Parameters for Alimemazine and this compound. [2][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Alimemazine299.30100.20
This compound305.30106.30

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (300 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Ethyl Acetate vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 extract Extract Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (Atlantis® T3 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calc Calculate Peak Area Ratio (Alimemazine / this compound) peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Quantify Alimemazine Concentration calibration->quantification Logical_Relationship analyte Alimemazine (Analyte of Interest) sample_prep Sample Preparation (Liquid-Liquid Extraction) analyte->sample_prep is This compound (Internal Standard) is->sample_prep matrix Biological Matrix (e.g., Human Plasma) matrix->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis accurate_quant Accurate Quantification of Alimemazine lcms_analysis->accurate_quant pk_parameters Determination of Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) accurate_quant->pk_parameters

References

Application Notes and Protocols for the Bioequivalence Assessment of Alimemazine Utilizing Alimemazine D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of Alimemazine, with a specific focus on the use of its deuterated analog, Alimemazine D6, as an internal standard in bioanalytical method validation.

Introduction

Alimemazine is a first-generation antihistamine of the phenothiazine class, primarily used for its antipruritic and sedative properties.[1] Demonstrating bioequivalence is a critical step in the development of generic formulations, ensuring that they are therapeutically equivalent to the innovator product.[2] A key component of a bioequivalence study is the accurate and precise quantification of the drug in a biological matrix, typically human plasma. This is achieved through a validated bioanalytical method, often employing liquid chromatography with tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[3] this compound is chemically identical to Alimemazine, with the exception of six deuterium atoms replacing six hydrogen atoms. This subtle mass difference allows it to be distinguished by the mass spectrometer, while ensuring it behaves nearly identically to the analyte during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample processing and instrument response, leading to highly accurate and precise quantification.

Bioanalytical Method for Alimemazine in Human Plasma

A robust and validated LC-MS/MS method is paramount for the reliable determination of Alimemazine concentrations in plasma samples obtained during a bioequivalence study.

Summary of Method Validation Parameters

The following table summarizes the key validation parameters for a sensitive, selective, and robust LC-MS/MS method for the determination of Alimemazine in human plasma using this compound as an internal standard.[4]

ParameterResult
Concentration Range 20.013 - 10006.551 pg/mL
Lower Limit of Quantification (LLOQ) 20.013 pg/mL
Mean Percent Recovery of Alimemazine 77.771% (Precision: 7.71%)
Mean Percent Recovery of this compound 82.228% (Precision: 1.13%)
Intra-day Precision (%RSD) 0.98 - 4.50%
Inter-day Precision (%RSD) 1.57 - 5.72%
Intra-day Accuracy (%) 99.02 - 93.82%
Inter-day Accuracy (%) 101.78 - 106.96%
Experimental Protocol: LC-MS/MS Analysis

2.2.1. Sample Preparation (Liquid-Liquid Extraction) [4]

  • Thaw a set of calibration curve standards and/or quality control samples from the deep freezer at room temperature.

  • Add 50 µL of this compound internal standard solution (approximately 2000.000 pg/mL) into appropriately labeled vials.

  • Aliquot 300 µL of plasma from each sample into the corresponding vials.

  • Vortex the samples to ensure thorough mixing.

  • Add the organic extraction solvent (e.g., ethyl acetate).

  • Vortex again to facilitate the extraction of the analyte and internal standard into the organic layer.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2.2.2. Chromatographic and Mass Spectrometric Conditions [4]

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Atlantis® T3 5 μm, 4.6 mm × 150 mm

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50, v/v)

  • Flow Rate: As optimized for the specific system

  • Retention Time: Approximately 3.28 ± 0.3 min for Alimemazine and 3.27 ± 0.3 min for this compound

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20 amu

    • This compound: m/z 305.30 → 106.30 amu

Bioequivalence Study Design and Pharmacokinetic Analysis

A typical bioequivalence study for Alimemazine would be a single-dose, two-way crossover study in healthy volunteers under fasting conditions.[5]

Study Conduct
  • Healthy adult subjects are recruited for the study.

  • The study is a randomized, two-period, two-sequence, crossover design.

  • A single oral dose of the test and reference Alimemazine formulations are administered in each period, separated by an adequate washout period.

  • Blood samples are collected at predefined time points before and up to 36 hours after drug administration.[5]

  • Plasma is separated from the blood samples and stored frozen until analysis.

Pharmacokinetic Parameters

The plasma concentrations of Alimemazine are determined using the validated LC-MS/MS method described above. The key pharmacokinetic parameters to be determined are:

  • Cmax: Maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • Tmax: Time to reach the maximum plasma concentration.

Representative Pharmacokinetic Data

The following table presents representative pharmacokinetic data from a bioequivalence study comparing a test and a reference Alimemazine oral solution.[5]

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Ratio (90% CI)
AUC0-t (pg*h/ml) 16404 ± 709715872 ± 7181100.87 (93.47-108.86)
Cmax (pg/ml) 1805 ± 9231810 ± 76296.24 (86.43-107.16)
Tmax (h, median, range) 2.50 (1.50-4.50)2.50 (1.50-5.00)-

For a product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of Cmax and AUC for the test and reference products should fall within the acceptance range of 80.00-125.00%.[5]

Visualizations

Experimental Workflow for Bioanalysis

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant PK Pharmacokinetic Analysis Quant->PK

Caption: Workflow for the bioanalysis of Alimemazine in plasma.

Alimemazine H1-Antihistamine Signaling Pathway

Alimemazine_Signaling Alimemazine Alimemazine H1R Histamine H1 Receptor Alimemazine->H1R antagonizes Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Inflammatory_Response Decreased Inflammatory Response Ca_release->Inflammatory_Response PKC->Inflammatory_Response

Caption: Alimemazine's antagonism of the H1 receptor signaling pathway.

Alimemazine acts as an antagonist at the Histamine H1 receptor.[6] By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine. This includes the activation of Gq protein and phospholipase C, which ultimately leads to a reduction in intracellular calcium release and protein kinase C activation, thereby attenuating the inflammatory response.[6][7]

References

Application Note and Protocol: Alimemazine D6 Stock and Working Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alimemazine D6 is the deuterium-labeled form of Alimemazine, a phenothiazine derivative with antihistaminic properties.[1][2][][4] Due to its isotopic labeling, this compound is an ideal internal standard for quantitative bioanalytical assays, such as those using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to ensure accuracy and precision in determining the concentration of Alimemazine in biological samples.[4][5] This document provides a detailed protocol for the preparation of stock and working solutions of this compound for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for accurate solution preparation.

PropertyValueSource
Molecular Formula C₁₈H₁₆D₆N₂S[][6][7]
Molecular Weight 304.48 g/mol [1][][4][6]
CAS Number 1346603-88-0[1][2][4]
Appearance White to off-white solid[4]
Purity >99% (Typical)[4]

Materials and Equipment

3.1 Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7%

  • Methanol (MeOH), HPLC grade

  • Deionized water, Type I

  • Appropriate buffer or cell culture medium for final working solution

3.2 Equipment:

  • Analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes (P20, P200, P1000)

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Amber glass vials or polypropylene tubes for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol outlines the preparation of a 10 mM stock solution in DMSO. DMSO is a common solvent for creating highly concentrated initial stocks of many organic molecules.

4.1. Pre-dissolution Steps:

  • Before opening, centrifuge the vial of this compound powder at 3000 rpm for 3-5 minutes to ensure all the powder is at the bottom of the vial.[1]

  • Allow the this compound powder and the solvent (DMSO) to equilibrate to room temperature before use.

4.2. Calculation for 10 mM Stock Solution:

The amount of solvent needed to achieve a 10 mM concentration can be calculated using the following formula:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Example Calculation for 1 mg of this compound:

    • Mass = 0.001 g

    • Molecular Weight = 304.48 g/mol

    • Concentration = 0.010 mol/L

    • Volume (L) = 0.001 g / (304.48 g/mol * 0.010 mol/L) = 0.0003284 L = 328.4 µL

4.3. Stock Solution Preparation Table:

The following table provides the required volume of DMSO to add for common starting masses of this compound to prepare a 10 mM stock solution.

Mass of this compoundVolume of DMSO to Add (for 10 mM)
1 mg328.4 µL
5 mg1.642 mL
10 mg3.284 mL

4.4. Step-by-Step Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the calculated volume of DMSO to the vial containing the powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 10-15 minutes.[2] Gentle warming to 37°C may also aid in solubilization.[2]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

Experimental Protocol: Working Solution Preparation

Working solutions are typically prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium appropriate for the specific assay.

5.1. Calculation for Dilution (C₁V₁ = C₂V₂):

This formula is used to calculate the volume of stock solution needed for the desired final concentration and volume.

  • C₁: Concentration of the stock solution (e.g., 10 mM)

  • V₁: Volume of the stock solution to be taken (unknown)

  • C₂: Desired concentration of the working solution (e.g., 10 µM)

  • V₂: Desired final volume of the working solution (e.g., 1 mL)

  • Example Calculation for 10 µM Working Solution:

    • C₁ = 10 mM = 10,000 µM

    • V₁ = ?

    • C₂ = 10 µM

    • V₂ = 1 mL = 1000 µL

    • V₁ = (C₂ * V₂) / C₁ = (10 µM * 1000 µL) / 10,000 µM = 1 µL

5.2. Serial Dilution Protocol: Directly pipetting very small volumes (e.g., < 2 µL) can be inaccurate. A serial dilution approach is recommended.

  • Intermediate Dilution (e.g., 100 µM):

    • Pipette 10 µL of the 10 mM stock solution into 990 µL of the desired assay buffer or medium.

    • Vortex gently to mix. This creates a 100 µM intermediate solution.

  • Final Working Solution (e.g., 10 µM):

    • Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the assay buffer.

    • Vortex gently to mix. This results in the final 10 µM working solution.

5.3. Working Solution Dilution Table (from 10 mM Stock):

Desired Final ConcentrationVolume of 10 mM StockVolume of DiluentFinal Volume
1 mM100 µL900 µL1 mL
100 µM10 µL990 µL1 mL
10 µM1 µL999 µL1 mL

Note: For concentrations requiring less than 2 µL of stock, serial dilution is strongly advised for accuracy.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Powder -20°CUp to 3 years[1]
Stock Solution (in DMSO) -80°CUp to 6 months[2][4]
Stock Solution (in DMSO) -20°CUp to 1 month[2][4]

Recommendations:

  • Store solutions in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect all solutions from light.[4]

  • It is recommended to prepare fresh working solutions from the stock solution for each experiment.[1]

Workflow Visualization

The following diagram illustrates the complete workflow from receiving the compound to the preparation of the final working solution.

Alimemazine_D6_Preparation_Workflow cluster_prep Preparation Phase cluster_solutions Solution Phase cluster_storage Storage compound This compound (Solid Powder) weighing Weighing (Analytical Balance) compound->weighing dissolution Dissolution (Add DMSO) weighing->dissolution mixing Mixing (Vortex/Sonicate) dissolution->mixing stock_solution 10 mM Stock Solution (in DMSO) mixing->stock_solution Verify Clarity intermediate_solution Intermediate Dilution (e.g., 100 µM) stock_solution->intermediate_solution Serial Dilution storage Store Aliquots -80°C (6 months) -20°C (1 month) stock_solution->storage working_solution Final Working Solution (e.g., 1-10 µM) intermediate_solution->working_solution Final Dilution

References

Application Notes and Protocols for Sample Preparation Using Alimemazine D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and quantification of analytes from biological matrices, specifically human plasma, utilizing Alimemazine D6 as an internal standard. The methodologies outlined below are essential for accurate bioanalysis in clinical and preclinical studies. Three common sample preparation techniques are covered: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Introduction

Alimemazine is an antihistamine and antipsychotic agent. For accurate quantification of alimemazine and other analytes in biological samples using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a reliable internal standard is crucial. A stable isotope-labeled internal standard, such as this compound, is ideal as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[1][2]

Liquid-Liquid Extraction (LLE) Protocol for Alimemazine in Human Plasma

This protocol is based on a validated method for the determination of alimemazine in human plasma using this compound as the internal standard, followed by LC-MS/MS analysis.[3][4]

2.1. Principle

This method utilizes the differential solubility of the analyte and matrix components in immiscible liquid phases to isolate the analyte of interest. Ethyl acetate is used as the organic solvent to extract alimemazine from the plasma.

2.2. Materials and Reagents

  • Human plasma

  • Alimemazine reference standard

  • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)

  • Methanol (HPLC grade)

  • Milli-Q water

  • Ethyl acetate (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2.3. Experimental Protocol

  • Preparation of Standard and QC Samples:

    • Prepare a stock solution of Alimemazine (1 mg/mL) in methanol.

    • Prepare working solutions of Alimemazine and a working solution of this compound (e.g., 2000 pg/mL) by further dilution in a methanol:water (50:50, v/v) solution.[3]

    • Spike blank human plasma with the Alimemazine working solutions to create calibration curve (CC) standards and quality control (QC) samples at various concentrations.[3]

  • Sample Preparation:

    • Pipette 300 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

    • Add 50 µL of the this compound internal standard working solution (approximately 2000.000 pg/mL) to each tube and vortex briefly.[3]

    • Add 2.0 mL of ethyl acetate to each tube.

    • Vortex the samples for 10 minutes to ensure thorough mixing.[3]

    • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[3]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[3]

    • Reconstitute the dried residue in 500 µL of the mobile phase (see LC-MS/MS conditions below).[3]

    • Vortex the reconstituted samples and transfer to autosampler vials for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions

  • LC Column: Atlantis® T3 5 µm, 4.6 mm × 150 mm[3]

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50, v/v)[3]

  • Flow Rate: As optimized for the specific system.

  • Injection Volume: As optimized for the specific system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a turbo ion spray source.

  • Ionization Mode: Positive ion mode[3]

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20[3]

    • This compound: m/z 305.30 → 106.30[3]

2.5. Quantitative Data Summary

The following table summarizes the validation parameters for the LLE method for alimemazine in human plasma.[3][4]

ParameterResult
Linearity Range20.013 - 10006.551 pg/mL
Lower Limit of Quantification (LLOQ)20.013 pg/mL
Mean Recovery (Alimemazine)77.77%
Mean Recovery (this compound)82.23%
Intra-day Precision (%CV)0.98 - 4.50%
Inter-day Precision (%CV)1.57 - 5.72%
Intra-day Accuracy (%)93.82 - 99.02%
Inter-day Accuracy (%)101.78 - 106.96%

LLE_Workflow plasma Plasma Sample (300 µL) is_addition Add this compound IS (50 µL) plasma->is_addition extraction_solvent Add Ethyl Acetate (2.0 mL) is_addition->extraction_solvent vortex1 Vortex (10 min) extraction_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (500 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Protein Precipitation (PPT) Protocol (Generalized)

This is a generalized and rapid method for sample clean-up suitable for high-throughput analysis.

4.1. Principle

A high concentration of an organic solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins. The supernatant containing the analyte and internal standard is then separated by centrifugation.

4.2. Materials and Reagents

  • Human plasma

  • Alimemazine reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN) with 0.1% formic acid (Precipitating agent) [5]* Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

4.3. Experimental Protocol

  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube or a well of a 96-well plate.

    • Add 20 µL of this compound IS working solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid). The ratio of solvent to plasma is typically 3:1 (v/v). [5][6]

  • Precipitation and Separation:

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins. [5]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or another 96-well plate.

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if further concentration is needed.

4.4. Quantitative Data Considerations for PPT

While PPT is a simple and fast technique, it may result in less clean extracts compared to LLE or SPE, potentially leading to more significant matrix effects. The recovery for PPT with acetonitrile is generally high, often exceeding 80%. [6] 4.5. PPT Workflow Diagram

PPT_Workflow plasma Plasma Sample (100 µL) is_addition Add this compound IS plasma->is_addition ppt_agent Add Cold Acetonitrile (300 µL) is_addition->ppt_agent vortex Vortex (1-2 min) ppt_agent->vortex centrifuge Centrifuge (>10,000 g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Protein Precipitation Workflow.

Conclusion

The choice of sample preparation technique depends on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, and throughput. For a robust and sensitive method for alimemazine in human plasma, the validated Liquid-Liquid Extraction protocol is recommended. Solid-Phase Extraction offers a cleaner extract than LLE and can be automated. Protein Precipitation is the fastest method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects. In all cases, the use of this compound as an internal standard is critical for achieving accurate and precise quantitative results.

References

Application Note: Chromatographic Separation of Alimemazine and Alimemazine D6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Alimemazine (ALZ) and its deuterated internal standard, Alimemazine D6 (ALZ D6). This method is particularly suited for bioanalytical applications, such as pharmacokinetic studies in human plasma. The protocol outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters necessary for achieving excellent separation and quantification.

Chromatographic and Mass Spectrometric Conditions

A summary of the optimized parameters for the successful separation and detection of Alimemazine and this compound is presented below.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterSetting
LC System Shimadzu Co., Kyoto, Japan
Mass Spectrometer API 4000 LC-MS/MS
Column Atlantis® T3, 5 µm, 4.6 mm × 150 mm
Mobile Phase Acetonitrile : 10 mM Ammonium Formate Buffer (with 0.1% Formic Acid) (50:50, v/v)
Flow Rate 1.0 mL/min (assumed typical for column dimensions)
Injection Volume 10 µL (typical)
Column Temperature Ambient (assumed)
Ionization Mode Positive Ion Turbo Ion Spray
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Analyte and Internal Standard MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Alimemazine (ALZ)299.30100.203.28 ± 0.3[1]
This compound (ALZ D6)305.30106.303.27 ± 0.3[1]

Table 3: Method Validation Summary for Alimemazine in Human Plasma [1][2]

ParameterResult
Linearity Range 20.013–10006.551 pg/mL
Lower Limit of Quantification (LLOQ) 20.013 pg/mL[1][2]
Mean Recovery (ALZ) 77.771%[1][2]
Mean Recovery (ALZ D6) 82.228%[1]
Intra-day Precision (%RSD) 0.98–4.50%
Inter-day Precision (%RSD) 1.57–5.72%
Intra-day Accuracy (%) 99.02–93.82%
Inter-day Accuracy (%) 101.78–106.96%

Experimental Protocols

Standard and Sample Preparation

a. Stock Solutions:

  • Prepare standard stock solutions of Alimemazine tartrate and this compound in methanol at a concentration of 1 mg/10 mL.[1]

  • Further dilute these stocks with methanol to prepare working solutions for spiking into plasma for calibration curve and quality control samples.

b. Sample Preparation (Liquid-Liquid Extraction): [1]

  • Pipette 300 µL of human plasma into a pre-labeled polypropylene tube.

  • Add 50 µL of the this compound internal standard working solution (e.g., ~2000.000 pg/mL).

  • Vortex the sample to mix.

  • Add 2.0 mL of ethyl acetate as the extraction solvent.[1][2]

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the mobile phase.[1]

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Protocol
  • Equilibrate the Atlantis® T3 column with the mobile phase (Acetonitrile: 10 mM Ammonium Formate Buffer with 0.1% Formic Acid, 50:50 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set up the mass spectrometer to acquire data in positive ion MRM mode.

  • Program the MRM transitions for Alimemazine (299.30 → 100.20 m/z) and this compound (305.30 → 106.30 m/z).[1][2]

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

  • Acquire data for a sufficient runtime to allow for the elution of both analytes (e.g., 5-7 minutes).

  • Integrate the peak areas for both Alimemazine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the Alimemazine concentration in the samples by plotting the peak area ratios against the concentrations of the prepared calibration standards and applying a linear regression analysis.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical protocol, from sample receipt to final data analysis.

Alimemazine_Analysis_Workflow sample Plasma Sample Receipt (300 µL) is_spike Internal Standard Spiking (50 µL ALZ D6) sample->is_spike extraction Liquid-Liquid Extraction (2.0 mL Ethyl Acetate) is_spike->extraction vortex_centrifuge Vortex (10 min) Centrifuge (4000 rpm, 5 min) extraction->vortex_centrifuge evaporation Supernatant Evaporation (Nitrogen, 40°C) vortex_centrifuge->evaporation reconstitution Reconstitution (500 µL Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Workflow for Alimemazine analysis in plasma.

References

Application Notes and Protocols for the Detection of Alimemazine D6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed parameters and a comprehensive protocol for the quantitative analysis of Alimemazine D6 (ALZ D6), a deuterated internal standard for Alimemazine (ALZ), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following methodologies are based on established and validated procedures to ensure sensitive, selective, and robust detection in biological matrices.

Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a turbo ion spray interface is recommended for the detection of Alimemazine and its deuterated internal standard, this compound. Ionization is performed in the positive ion mode.

MRM Transitions and Compound-Dependent Parameters

The precursor to product ion transitions for both Alimemazine and this compound have been optimized to provide high specificity and sensitivity. The compound-dependent parameters, including Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Cell Exit Potential (CXP), are crucial for maximizing the ion signal.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Entrance Potential (EP) (V)Collision Energy (CE) (V)Cell Exit Potential (CXP) (V)
Alimemazine299.30100.2055.0010.0027.006.00
This compound 305.30 106.30 55.00 10.00 27.00 6.00
Source-Dependent Parameters

Source-dependent parameters should be optimized for the specific LC-MS/MS system being used. The following are typical starting parameters:

ParameterValue
Gas 1 (Nebulizer Gas)50 psi
Ionization ModePositive
InterfaceTurbo Ion Spray

Liquid Chromatography Parameters

Chromatographic separation is essential to resolve Alimemazine and this compound from endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification.

ParameterSpecification
Column Atlantis® T3, 5 µm, 4.6 mm × 150 mm
Mobile Phase Acetonitrile : (10 mM Ammonium Formate Buffer with 0.1% Formic Acid) (50:50, v/v)
Retention Time Alimemazine: ~3.28 ± 0.3 min, This compound : ~3.27 ± 0.3 min[1]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of Alimemazine and this compound by dissolving the appropriate amount of each standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Alimemazine stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (approx. 2000 pg/mL): Prepare a working solution of this compound in the same diluent.[1]

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of Alimemazine and this compound from human plasma.

  • Aliquot 300 µL of plasma sample into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (approximately 2000.000 pg/mL) to each plasma sample, except for the blank plasma.[1]

  • Vortex the samples briefly.

  • Add a suitable volume of ethyl acetate as the extraction solvent.

  • Vortex mix thoroughly for an extended period to ensure efficient extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

  • Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the detection of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap reconstitution Reconstitution evap->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis Data Acquisition

Caption: Experimental workflow for this compound analysis.

Signaling Pathway Visualization

The following diagram illustrates the logical relationship of the components in the mass spectrometer for the MRM analysis.

mrm_pathway ion_source Ion Source (Turbo Ion Spray) q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 305.30) ion_source->q1 Ionization q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) q1->q2 Transmission q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 106.30) q2->q3 Fragmentation detector Detector q3->detector Detection

Caption: MRM pathway for this compound detection.

References

Application Note: Quantitative Analysis of Alimemazine in Forensic Toxicology using Alimemazine-D6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alimemazine (also known as Trimeprazine) is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. Its presence in biological samples can be of significant interest in forensic toxicology investigations, including cases of drug-facilitated crimes, driving under the influence (DUI), and post-mortem analysis. Accurate and reliable quantification of alimemazine is crucial for correct interpretation. The use of a stable isotope-labeled internal standard (SIL-IS), such as Alimemazine-D6, is the gold standard for quantitative analysis by mass spectrometry.[1][2] Alimemazine-D6 has nearly identical chemical properties and chromatographic retention time to the parent drug, ensuring it effectively tracks the analyte through extraction and ionization, thereby correcting for matrix effects and procedural inconsistencies.[1] This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the robust quantification of alimemazine in plasma, suitable for forensic laboratory implementation.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) procedure to isolate alimemazine and its deuterated internal standard, Alimemazine-D6, from a plasma matrix.[1] The extracts are then analyzed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

The following tables summarize the key parameters and validation results for the LC-MS/MS method for alimemazine quantification.[1][3][4]

Table 1: LC-MS/MS Method Parameters

Parameter Setting
LC Column Atlantis® T3, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 10 mM Ammonium Formate Buffer (pH adjusted with Formic Acid) (50:50, v/v)
Flow Rate Isocratic
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS System Triple Quadrupole Mass Spectrometer
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Alimemazine) m/z 299.30 → 100.20
MRM Transition (Alimemazine-D6) m/z 305.30 → 106.30
Analyte Retention Time ~3.28 min

| IS Retention Time | ~3.27 min |

Table 2: Method Validation Summary

Validation Parameter Result
Matrix Human Plasma
Linearity Range 20.01 - 10006.55 pg/mL
Lower Limit of Quantification (LLOQ) 20.013 pg/mL
Intra-day Accuracy 93.82% - 99.02%
Inter-day Accuracy 101.78% - 106.96%
Intra-day Precision (%CV) 0.98% - 4.50%
Inter-day Precision (%CV) 1.57% - 5.72%
Mean Recovery (Alimemazine) 77.77%
Mean Recovery (Alimemazine-D6) 82.23%

| Matrix Effect | Ion suppression/enhancement was consistent and did not interfere with quantification. |

Experimental Protocols

Reagents and Materials
  • Alimemazine reference standard

  • Alimemazine-D6 internal standard (IS)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • HPLC-grade Ethyl Acetate

  • Ammonium Formate (analytical grade)

  • Formic Acid (analytical grade)

  • Ultrapure Water

  • Control blank human plasma

Preparation of Solutions
  • Ammonium Formate Buffer (10 mM): Dissolve the appropriate amount of ammonium formate in ultrapure water. Adjust pH to ~3.0-3.5 with formic acid.

  • Alimemazine Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve the alimemazine reference standard in methanol.

  • Alimemazine-D6 IS Working Solution (e.g., 2000 pg/mL): Prepare by serial dilution from a stock solution using a suitable solvent (e.g., 50:50 acetonitrile/water).[1]

  • Calibration Standards and Quality Controls (QCs): Prepare by spiking blank human plasma with appropriate volumes of alimemazine working solutions to achieve concentrations across the desired calibration range (e.g., 20 pg/mL to 10000 pg/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Aliquoting: Pipette 300 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the Alimemazine-D6 IS working solution to each tube and vortex briefly.

  • Extraction: Add 3 mL of ethyl acetate to each tube.

  • Mixing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the residue is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blank injections, calibration standards, QCs, and unknown samples.

  • Injection: Inject 5 µL of the prepared samples onto the LC-MS/MS system.

  • Data Acquisition: Acquire data using the MRM parameters specified in Table 1.

Data Analysis and Quantification
  • Integration: Integrate the chromatographic peaks for both alimemazine and Alimemazine-D6.

  • Ratio Calculation: Calculate the peak area ratio (Alimemazine Area / Alimemazine-D6 Area).

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used.

  • Quantification: Determine the concentration of alimemazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the analytical workflow and the fundamental principle of using a stable isotope-labeled internal standard.

G Forensic Toxicology Workflow for Alimemazine Analysis cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Sample Receipt (e.g., Plasma, Blood) Spike Spike with Alimemazine-D6 (IS) Sample->Spike Prep Sample Preparation (Liquid-Liquid Extraction) Spike->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data Data Acquisition LCMS->Data Process Peak Integration & Area Ratio Calculation Data->Process Quant Quantification via Calibration Curve Process->Quant Report Final Report Generation Quant->Report

Caption: A flowchart of the complete analytical workflow.

G Principle of Stable Isotope-Labeled Internal Standard cluster_analyte Analyte (Alimemazine) cluster_is Internal Standard (Alimemazine-D6) A_Sample Analyte in Sample A_Extract Variable Recovery A_Sample->A_Extract A_Signal Variable MS Signal (Matrix Effects) A_Extract->A_Signal A_Response Measured Response (Area_A) A_Signal->A_Response Result Ratio (Area_A / Area_IS) = Accurate Quantification A_Response->Result IS_Sample IS Added to Sample IS_Extract Same Variable Recovery IS_Sample->IS_Extract IS_Signal Same Variable MS Signal (Matrix Effects) IS_Extract->IS_Signal IS_Response Measured Response (Area_IS) IS_Signal->IS_Response IS_Response->Result

Caption: How Alimemazine-D6 corrects for analytical variability.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Alimemazine D6 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the peak shape of Alimemazine D6 during High-Performance Liquid Chromatography (HPLC) analysis. Below you will find frequently asked questions and troubleshooting guides to help you identify and resolve common problems.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in HPLC?

A1: Ideally, a chromatographic peak should be symmetrical and have a Gaussian distribution.[1] Poor peak shapes, such as peak tailing or fronting, can compromise the accuracy and reproducibility of your analytical results.[2]

Q2: My this compound peak is tailing. What are the common causes?

A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like Alimemazine. The primary causes include secondary interactions with the stationary phase, mobile phase issues, column problems, and sample-related issues.[2][3][4] A frequent cause is the interaction between basic analytes and ionized silanol groups on the silica-based column surface.[2][4][5]

Q3: My this compound peak is fronting. What could be the reason?

A3: Peak fronting, where the first half of the peak is sloped, is often described as a "shark fin" or "sailboat" shape.[6] The most common cause of peak fronting is column overload, which can be due to either injecting too high a concentration of the analyte or too large a sample volume.[1][6][7] Other potential causes include incompatibility between the sample solvent and the mobile phase, and column degradation such as a void at the inlet.[1][8][9]

Q4: Can the mobile phase pH affect the peak shape of this compound?

A4: Yes, the mobile phase pH is a critical factor, especially for ionizable compounds like Alimemazine.[10] For basic compounds, a low mobile phase pH (typically below 3) can suppress the ionization of silanol groups on the stationary phase, which in turn minimizes unwanted secondary interactions that lead to peak tailing.[9] Operating near the analyte's pKa can lead to asymmetrical peaks.[2]

Q5: How does the choice of HPLC column affect the peak shape for this compound?

A5: The choice of column is crucial. For basic compounds, it is often recommended to use a column with high-purity silica that has been effectively end-capped to minimize the number of free silanol groups.[2][4] Polar-embedded or polar-endcapped phases can also provide better peak shapes for polar and ionizable analytes.[2][3]

Troubleshooting Guide

Issue 1: Peak Tailing

Q: I am observing significant peak tailing for this compound. How can I resolve this?

A: Follow these steps to troubleshoot peak tailing:

  • Optimize Mobile Phase pH: Alimemazine is a basic compound. To minimize interactions with acidic silanol groups on the column, lower the mobile phase pH. A pH of less than 3 is often effective in protonating the silanol groups and reducing peak tailing.[9]

  • Check Buffer Strength: Ensure your buffer concentration is adequate, typically between 10-50 mM, to maintain a stable pH.[3]

  • Evaluate Column Choice: If you are using a standard C18 column, consider switching to one with a highly deactivated, end-capped stationary phase or a polar-embedded phase to shield the analyte from residual silanols.[2][4]

  • Reduce Sample Concentration: High concentrations of the analyte can lead to mass overload and peak tailing. Try diluting your sample and reinjecting.[3][11]

  • Inspect for Column Contamination or Degradation: If the column is old or has been used with complex matrices, it may be contaminated or have a void at the inlet.[3][9] Try flushing the column or replacing it with a new one.[8]

Issue 2: Peak Fronting

Q: My this compound peak is exhibiting fronting. What steps should I take?

A: To address peak fronting, consider the following:

  • Reduce Injection Volume and Concentration: The most common cause of peak fronting is column overload.[6] Reduce the injection volume or dilute the sample. A 1-to-10 dilution can often resolve the issue.[6]

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase composition.[1][8] Injecting a sample in a much stronger solvent can cause the analyte to move through the column too quickly, resulting in a fronting peak.[7]

  • Check for Column Bed Deformation: A void at the column inlet can cause peak fronting.[9] This can result from pressure shocks or operating at a high pH that dissolves the silica.[9][12] If a void is suspected, the column may need to be replaced.

  • Increase Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[6][8] Try increasing the column temperature.

HPLC Parameters for Alimemazine Analysis

The following table summarizes HPLC parameters used in published methods for the analysis of Alimemazine, which can serve as a starting point for method development and troubleshooting for this compound.

ParameterPublished Method 1[13][14]Published Method 2[15][16]
Column Atlantis® T3, 5 µm, 4.6 mm × 150 mmC18 column, 5 µm, 4.6 mm x 250 mm
Mobile Phase Acetonitrile: (10 mM Ammonium Formate Buffer: Formic Acid, 99.9:0.1 v/v) 50:50 v/vMethanol: 0.02 M Potassium Dihydrogen Orthophosphate Buffer (pH 3.0 with o-phosphoric acid) 75:25 v/v
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 40°CNot Specified
Detection LC-MS/MSUV at 257 nm
Retention Time ~3.27 min for this compound~4.53 min for Alimemazine

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Low pH)

This protocol describes the preparation of a mobile phase suitable for analyzing basic compounds like this compound to minimize peak tailing.

  • Aqueous Component Preparation:

    • Prepare a 10 mM ammonium formate buffer.

    • Adjust the pH of the buffer to approximately 3.0 using formic acid.

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.

  • Organic Component:

    • Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Mixture:

    • Mix the filtered aqueous buffer and the organic solvent in the desired ratio (e.g., 50:50 v/v).

    • Degas the final mobile phase mixture using sonication or vacuum degassing before use.

Protocol 2: Column Flushing and Conditioning

Proper column care is essential for maintaining good peak shape.

  • Initial Flush: Before first use or after storage, flush the new column with 100% HPLC-grade acetonitrile or methanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Equilibration: Equilibrate the column with the mobile phase to be used for the analysis for at least 30-60 minutes, or until a stable baseline is achieved.

  • Post-Analysis Wash: After analysis, wash the column to remove any strongly retained compounds. A common procedure is to wash with a high percentage of organic solvent.

  • Storage: For long-term storage, follow the manufacturer's recommendations. Typically, columns are stored in a high percentage of organic solvent like acetonitrile.

Protocol 3: Sample Preparation and Dilution

This protocol helps to avoid issues related to sample overload and solvent incompatibility.

  • Solvent Selection: Whenever possible, dissolve and dilute the this compound standard or sample in the initial mobile phase composition.

  • Serial Dilution: If peak fronting is observed, perform a serial dilution of the sample. A 1:10 dilution is a good starting point.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit.

Visual Troubleshooting Guides

G cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_end Resolution start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is it Peak Fronting? start->check_overload reduce_conc Dilute Sample / Reduce Injection Volume check_overload->reduce_conc Yes check_tailing Is it Peak Tailing? check_overload->check_tailing No check_solvent Is Sample Solvent Stronger than Mobile Phase? reduce_conc->check_solvent change_solvent Prepare Sample in Mobile Phase check_solvent->change_solvent Yes end Symmetrical Peak Shape Achieved check_solvent->end No/Resolved change_solvent->end adjust_ph Lower Mobile Phase pH (e.g., < 3) check_tailing->adjust_ph Yes inspect_column Inspect/Replace Column (Check for voids/contamination) check_tailing->inspect_column No/Other Issue check_column Using Appropriate Column? adjust_ph->check_column change_column Use End-capped or Polar-embedded Column check_column->change_column No check_column->end Yes/Resolved change_column->end inspect_column->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

G cluster_causes Potential Causes of Poor Peak Shape cluster_fronting Peak Fronting cluster_tailing Peak Tailing peak_shape Poor this compound Peak Shape fronting_overload Column Overload (Mass or Volume) peak_shape->fronting_overload fronting_solvent Sample Solvent Incompatibility peak_shape->fronting_solvent fronting_column Column Bed Deformation (Void) peak_shape->fronting_column tailing_silanol Secondary Interactions (Silanol Groups) peak_shape->tailing_silanol tailing_ph Inappropriate Mobile Phase pH peak_shape->tailing_ph tailing_column Column Contamination or Degradation peak_shape->tailing_column tailing_extracolumn Extra-column Volume peak_shape->tailing_extracolumn

Caption: Common causes of poor peak shape in HPLC analysis.

References

Technical Support Center: Optimizing Alimemazine D6 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Alimemazine D6 as an internal standard in analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the drug Alimemazine.[1] In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant, known concentration to all samples, including calibration standards and quality controls.[1][2] The primary function of this compound is to compensate for variability during the analytical process, such as sample preparation, extraction, injection volume differences, and instrument response fluctuations.[1][3] By normalizing the analyte's response to the IS response, the precision and accuracy of the quantitative results are significantly improved.[1] SIL internal standards like this compound are considered the gold standard because they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, providing the most accurate compensation for variability.[1][4]

Q2: What are the key characteristics of a good internal standard?

A suitable internal standard should:

  • Be chemically similar to the analyte.[5]

  • Not be naturally present in the sample matrix.[2][6]

  • Be well-separated from other components in the sample.[5][6]

  • Be stable throughout the sample preparation and analysis process.[5][6]

  • Be added at a concentration that provides a good signal-to-noise ratio without saturating the detector.[2]

Q3: What are the common causes of internal standard variability?

Excessive variability in the internal standard response can indicate issues with the bioanalytical method.[1] Common causes include:

  • Human errors: Mistakes during sample preparation, such as incorrect spiking of the IS.[1]

  • Inconsistent extraction recovery: Inefficient or inconsistent extraction of the analyte and IS from the biological matrix.[1]

  • Instrument-related issues: Fluctuations in instrument performance, such as inconsistent injection volumes or detector drift.[1][7]

  • Matrix effects: The influence of other components in the sample on the ionization of the analyte and IS.[3]

Q4: What is a typical concentration range for this compound in a bioanalytical method?

In a validated LC-MS/MS method for the determination of Alimemazine in human plasma, the concentration range for the analyte was 20.013–10006.551 pg/mL.[8] While the specific concentration of the internal standard, this compound, was not stated, a common practice is to use an IS concentration that is similar to the mid-point of the calibration curve.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Variability in IS Response Inconsistent sample preparation, matrix effects, instrument instability.[1][3]Review and standardize sample preparation procedures. Optimize sample cleanup to minimize matrix effects.[3] Perform instrument maintenance and calibration.
Poor Linearity of Calibration Curve Inappropriate IS concentration, detector saturation, interference.Test different IS concentrations.[9] Dilute samples to avoid detector saturation. Check for co-eluting interferences.
Inaccurate Quality Control (QC) Samples Incorrect IS concentration, degradation of analyte or IS, differential matrix effects.[3]Prepare fresh stock solutions and QC samples. Investigate the stability of the analyte and IS in the matrix. Re-evaluate the suitability of the IS if matrix effects are not compensated for.
IS Signal Suppression or Enhancement Matrix effects from the biological sample.[3]Improve sample cleanup procedures (e.g., use solid-phase extraction instead of protein precipitation).[3] Adjust chromatographic conditions to separate the analyte and IS from interfering matrix components.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Prepare Stock Solutions: Prepare a stock solution of Alimemazine and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare Working Solutions: Prepare a series of this compound working solutions at different concentrations.

  • Spike Samples: Spike a set of blank biological matrix samples (e.g., human plasma) with a mid-range concentration of Alimemazine. Then, add the different concentrations of the this compound working solutions to these samples.

  • Sample Preparation: Extract the samples using a validated method, such as liquid-liquid extraction with ethyl acetate.[10]

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. A published method for Alimemazine and this compound utilized a C18 column and a mobile phase of acetonitrile and ammonium formate buffer.[10] The precursor to product ion transitions were m/z 299.30 → 100.20 for Alimemazine and m/z 305.30 → 106.30 for this compound.[8][10]

  • Data Evaluation:

    • Assess the peak area response of this compound at each concentration.

    • Calculate the coefficient of variation (%CV) of the IS peak area across replicate injections.

    • The optimal concentration should provide a consistent and reproducible peak area with a low %CV.

Table 1: Example Data for this compound Optimization
This compound Concentration (pg/mL)Mean IS Peak Area%CV of IS Peak Area (n=6)
50150,00012.5
100320,0008.2
250 780,000 4.5
5001,600,0005.8
10003,100,000 (potential for saturation)7.1

In this example, 250 pg/mL would be considered the optimal concentration as it provides a strong signal with the lowest variability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_result Result A Prepare this compound Working Solutions C Add this compound Working Solutions A->C B Spike Blank Matrix with Alimemazine B->C D Sample Extraction (e.g., LLE) C->D E LC-MS/MS Analysis D->E Inject Extract F Data Acquisition E->F G Assess IS Peak Area Consistency (%CV) F->G H Evaluate Analyte/IS Ratio Stability F->H I Determine Optimal Concentration G->I H->I J Optimized this compound Concentration I->J troubleshooting_logic Start High Variability in IS Response? Prep Review Sample Preparation Protocol Start->Prep Yes End Problem Resolved Start->End No Matrix Investigate Matrix Effects Prep->Matrix Issue Persists Conc Adjust IS Concentration Matrix->Conc Issue Persists Reevaluate Re-evaluate IS Choice Matrix->Reevaluate Severe Matrix Effects Conc->End Improvement Seen Conc->Reevaluate No Improvement alimemazine_pathway Alimemazine Alimemazine H1_Receptor Histamine H1 Receptor Alimemazine->H1_Receptor Antagonist GPCRs Other GPCRs Alimemazine->GPCRs Partial Agonist Antihistaminic_Effects Antihistaminic Effects (Reduction of allergic symptoms) H1_Receptor->Antihistaminic_Effects Other_Effects Antiserotonin, Antispasmodic, Antiemetic Properties GPCRs->Other_Effects

References

Technical Support Center: Alimemazine D6 and Matrix Effects in Plasma Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in the analysis of Alimemazine from plasma samples using Alimemazine D6 as an internal standard. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and robust bioanalytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in plasma sample analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In plasma, these components can include phospholipids, salts, proteins, and metabolites.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][5]

Q2: How does this compound work as an internal standard to counteract matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Alimemazine. SIL internal standards are the gold standard for quantitative LC-MS analysis because they have nearly identical physicochemical properties to the analyte.[6] This means this compound co-elutes with Alimemazine and experiences the same degree of ion suppression or enhancement.[3][6] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate quantification.[7]

Q3: What are the primary causes of ion suppression in LC-MS/MS analysis of plasma?

A3: Ion suppression is a common form of matrix effect in electrospray ionization (ESI).[2] It occurs when co-eluting matrix components compete with the analyte of interest for ionization in the MS source.[5] Factors that contribute to this include competition for charge on ESI droplets and changes in droplet surface tension and viscosity, which hinder solvent evaporation and reduce ionization efficiency.[5][8] Highly concentrated and basic compounds are often culprits.[2]

Q4: Can I use a different sample preparation method than the one specified?

A4: While various sample preparation techniques exist, the chosen method significantly impacts the degree of matrix effect. Methods like protein precipitation are fast but may leave many matrix components in the final extract, potentially leading to significant ion suppression.[2][9] More rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide cleaner extracts and are generally more effective at minimizing matrix effects.[2][8] The provided LLE protocol is validated specifically for Alimemazine in plasma and is recommended for robust results.[7]

Troubleshooting Guide

Problem: I'm observing low signal intensity and poor reproducibility for both Alimemazine and this compound.

  • Possible Cause: This is a classic sign of significant ion suppression affecting both the analyte and the internal standard.[1][10] The sample preparation may not be sufficiently removing interfering matrix components.

  • Solutions:

    • Optimize Sample Preparation: Ensure the Liquid-Liquid Extraction (LLE) protocol is followed precisely. Inefficient extraction can leave behind phospholipids and other endogenous materials that cause ion suppression.[2][7]

    • Chromatographic Separation: Modify the HPLC gradient to better separate Alimemazine from the region where most matrix components elute (often early in the run).[10]

    • Sample Dilution: Diluting the plasma sample before extraction can reduce the concentration of interfering components, though this may impact sensitivity.[6][11]

Problem: The internal standard (this compound) signal is stable, but the analyte (Alimemazine) signal is erratic across different plasma lots.

  • Possible Cause: This indicates a differential matrix effect, where a component in specific plasma lots is co-eluting with and suppressing the Alimemazine signal but not the this compound signal. While unlikely for a co-eluting SIL IS, it could point to an unexpected interference.

  • Solutions:

    • Verify Retention Times: Confirm that the retention times for Alimemazine and this compound are identical and consistent. A slight shift could cause differential suppression.[7]

    • Qualitative Matrix Effect Assessment: Perform a post-column infusion experiment to identify at which retention times ion suppression occurs. This involves infusing a constant flow of Alimemazine solution into the MS while injecting an extracted blank plasma sample.[3][9] Dips in the baseline signal indicate regions of suppression.

    • Re-optimize Chromatography: Adjust the mobile phase composition or gradient to shift the Alimemazine peak away from the suppression zone identified in the post-column infusion experiment.[8]

Problem: My recovery is low and inconsistent.

  • Possible Cause: Low recovery points to issues with the sample extraction procedure rather than the MS detection.

  • Solutions:

    • Check Extraction Solvent: Ensure the ethyl acetate used for the LLE is of high purity. For this specific assay, 100% ethyl acetate was found to be most effective.[7]

    • Optimize Vortexing/Shaking: Incomplete mixing during the LLE step will lead to poor extraction efficiency. Ensure the vortexing time (10 minutes recommended) is adequate.[7]

    • pH Adjustment: The pH of the sample can influence the extraction efficiency of basic compounds like Alimemazine. Ensure any buffering or pH adjustments in your protocol are consistent.

Experimental Protocols & Data

Protocol: Liquid-Liquid Extraction (LLE) for Alimemazine in Plasma

This protocol is adapted from a validated method for the determination of Alimemazine in human plasma.[7]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 300 µL of plasma into appropriately labeled polypropylene tubes.

  • Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., ~2000 pg/mL) to each plasma sample.

  • Vortex: Briefly vortex the samples to ensure mixing.

  • Extraction: Add 2.0 mL of ethyl acetate to each tube.

  • Mixing: Vortex the samples vigorously for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol: Quantitative Assessment of Matrix Effect

This experiment quantifies the extent of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of Alimemazine and this compound in the reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Spiked Extract): Process six different lots of blank plasma through the LLE protocol. After the evaporation step, reconstitute the residue with the solution from Set A.

    • Set C (Aqueous Standard): This is the same as Set A and serves as the reference.

  • Analysis: Analyze all samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF for each lot of plasma using the formula: MF = (Peak Area in Set B) / (Mean Peak Area in Set C)

    • IS-Normalized Matrix Factor: Calculate using the ratio of analyte MF to IS MF.

    • A value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The coefficient of variation (%CV) of the IS-normalized matrix factors across the different lots should be ≤15%.

Quantitative Data Summary

The following tables summarize key performance characteristics from a validated bioanalytical method for Alimemazine using this compound.[7]

Table 1: LC-MS/MS Parameters

Parameter Setting
Analyte Alimemazine (ALZ)
Internal Standard This compound (ALZ D6)
Precursor Ion (m/z) ALZ: 299.30
ALZ D6: 305.30
Product Ion (m/z) ALZ: 100.20
ALZ D6: 106.30

| Ionization Mode | Positive Ion Turbo Ion Spray |

Table 2: Method Validation Results

Parameter Result
Linearity Range 20.01 - 10006.55 pg/mL
Mean Recovery (ALZ) 77.77%
Inter-day Accuracy 101.78% - 106.96%

| Inter-day Precision (%CV) | 1.57% - 5.72% |

Table 3: Matrix Effect Assessment

Analyte Quality Control Level % Matrix Effect %CV of IS-Normalized Matrix Factor
Alimemazine Low QC (LQC) 0.67% 3.60%
Alimemazine High QC (HQC) -0.27% 1.28%

The results indicate that the use of this compound effectively compensated for plasma matrix effects, with the variability well within the accepted limits.[7]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (300 µL) Spike Spike with This compound (IS) Plasma->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase (500 µL) Evap->Recon Inject Inject Sample Recon->Inject Chrom Chromatographic Separation Inject->Chrom Detect MS/MS Detection (MRM Mode) Chrom->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Experimental workflow for Alimemazine analysis in plasma.

Troubleshooting Start Poor Signal or High Variability? CheckIS Is IS (this compound) signal also poor/variable? Start->CheckIS CheckRecovery Is recovery low or inconsistent? CheckIS->CheckRecovery No Sol_Matrix Likely Ion Suppression. 1. Optimize Chromatography. 2. Improve Sample Cleanup (LLE). 3. Consider Sample Dilution. CheckIS->Sol_Matrix Yes Sol_DiffMatrix Possible Differential Matrix Effect. 1. Perform Post-Column Infusion. 2. Adjust Chromatography to avoid suppression zones. CheckRecovery->Sol_DiffMatrix No Sol_Extraction Likely Extraction Issue. 1. Verify LLE solvent/volume. 2. Ensure adequate mixing. 3. Check sample pH. CheckRecovery->Sol_Extraction Yes End Problem Resolved Sol_Matrix->End Sol_DiffMatrix->End Sol_Extraction->End

Caption: Decision tree for troubleshooting matrix effect issues.

References

Technical Support Center: Overcoming Ion Suppression of Alimemazine D6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression of Alimemazine D6 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound?

Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] For this compound, which serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Alimemazine, ion suppression can lead to inaccurate and imprecise results.[3][4] If the ion suppression affects this compound differently than Alimemazine, the ratio of their signals will not be constant, leading to quantification errors.

Q2: What are the common causes of ion suppression for this compound?

The primary causes of ion suppression for this compound in biological matrices like plasma are:

  • Matrix Effects: Co-eluting endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[5][6]

  • Sample Preparation Reagents: Residual reagents from sample preparation steps, such as non-volatile buffers or salts, can cause ion suppression.

  • Mobile Phase Additives: Certain mobile phase additives, especially at high concentrations, can compete with this compound for ionization.[4]

  • High Analyte Concentration: At high concentrations, the analyte itself (Alimemazine) can sometimes suppress the signal of its internal standard.

Q3: How can I detect ion suppression of my this compound internal standard?

A common and effective method to identify and characterize ion suppression is the post-column infusion experiment .[7][8] This technique involves infusing a constant flow of this compound solution into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. A dip in the baseline signal of this compound at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Another approach is to compare the peak area of this compound in a neat solution (solvent) with its peak area in a post-extraction spiked matrix sample (a blank matrix extract to which the standard is added). A significantly lower peak area in the matrix sample indicates ion suppression.

Troubleshooting Guides

This section provides a step-by-step guide to troubleshoot and mitigate ion suppression of this compound.

Guide 1: Initial Assessment of Ion Suppression

Symptom: Inconsistent or low signal intensity of this compound across samples.

Troubleshooting Workflow:

A Inconsistent/Low this compound Signal B Perform Post-Column Infusion Experiment with Blank Matrix Extract A->B C Significant Signal Dip at this compound Retention Time? B->C D Yes C->D Yes E No C->E No F Ion Suppression from Matrix is Likely. Proceed to Mitigation Strategies. D->F G Investigate Other Causes: - Instrument Performance - Standard Degradation - Injection Errors E->G

Figure 1: Troubleshooting workflow for initial assessment of ion suppression.

Guide 2: Mitigation Strategies for Ion Suppression

Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.

1. Optimization of Sample Preparation:

The goal of sample preparation is to remove interfering matrix components while efficiently extracting Alimemazine and this compound.

  • Liquid-Liquid Extraction (LLE): LLE is an effective technique for reducing matrix effects for Alimemazine.[3] A validated method for the extraction of Alimemazine from human plasma uses ethyl acetate as the extraction solvent.

  • Solid-Phase Extraction (SPE): SPE can also be used, but the choice of sorbent and the wash/elution steps are critical to minimize the co-extraction of interfering substances. Both LLE and SPE have been noted to potentially show matrix effects for Alimemazine, which can be mitigated by optimizing the mobile phase.[3]

2. Chromatographic Optimization:

  • Mobile Phase Composition: The composition of the mobile phase can significantly impact ion suppression. For Alimemazine analysis, a mobile phase of acetonitrile and an ammonium formate buffer has been shown to be effective in eliminating matrix effects.[3] Experimenting with the gradient profile and the organic-to-aqueous ratio can help separate this compound from co-eluting interferences.

  • Column Chemistry: Using a different column with an alternative stationary phase chemistry can alter the retention of matrix components relative to this compound, thus reducing co-elution and ion suppression.

3. Methodical Dilution:

If the concentration of interfering matrix components is high, diluting the sample extract with the mobile phase can reduce the severity of ion suppression. However, this may also decrease the signal intensity of Alimemazine, so a balance must be found to maintain adequate sensitivity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Alimemazine and this compound from Human Plasma

This protocol is based on a validated bioanalytical method.[3]

  • To 0.5 mL of human plasma in a centrifuge tube, add 25 µL of this compound internal standard solution.

  • Vortex for 30 seconds.

  • Add 3.0 mL of ethyl acetate.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment

This protocol describes a general procedure to identify regions of ion suppression in a chromatographic run.

A Prepare this compound Infusion Solution C Connect Syringe Pump to MS via Tee Union A->C B Set up LC-MS/MS System B->C D Start LC Flow and Infusion C->D E Acquire Stable Baseline Signal for this compound D->E F Inject Blank Extracted Matrix E->F G Monitor this compound Signal F->G H Observe for Dips in the Baseline Signal G->H

Figure 2: Experimental workflow for a post-column infusion experiment.

Detailed Steps:

  • Prepare Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable, mid-to-high intensity signal on the mass spectrometer.

  • System Setup:

    • Connect the LC column outlet to a T-union.

    • Connect a syringe pump containing the this compound infusion solution to the second port of the T-union.

    • Connect the third port of the T-union to the mass spectrometer's ion source.

  • Experiment Execution:

    • Begin the LC mobile phase flow using your analytical gradient.

    • Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

    • Once a stable baseline signal for this compound is observed, inject a blank plasma sample that has been processed using your sample preparation method.

    • Monitor the this compound signal throughout the chromatographic run.

  • Data Interpretation: A consistent, flat baseline indicates no significant ion suppression. A dip in the baseline signal at a particular retention time signifies ion suppression caused by co-eluting matrix components.

Data Presentation

The following tables summarize key parameters from a validated LC-MS/MS method for Alimemazine analysis using this compound as an internal standard.[3]

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column Atlantis® T3 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 10 mM Ammonium Formate Buffer (50:50, v/v)
Flow Rate 1.0 mL/min
Ionization Mode Positive Electrospray Ionization (ESI)
MS/MS Transition (Alimemazine) m/z 299.30 → 100.20
MS/MS Transition (this compound) m/z 305.30 → 106.30

Table 2: Method Validation Data

ParameterResult
Linearity Range 20.013 - 10006.551 pg/mL
Mean Recovery (Alimemazine) 77.77%[3]
Intra-day Precision (%CV) 0.98 - 4.50%[3]
Inter-day Precision (%CV) 1.57 - 5.72%[3]
Intra-day Accuracy (%) 93.82 - 99.02%[3]
Inter-day Accuracy (%) 101.78 - 106.96%[3]

Note: The successful validation of this method, with acceptable precision and accuracy, was achieved after optimizing the mobile phase to eliminate matrix effects.[3] This highlights the importance of addressing ion suppression during method development.

References

Improving the recovery of Alimemazine D6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Alimemazine D6 during sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

Low recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation. The primary causes can be categorized as:

  • Suboptimal Extraction Conditions: The chosen extraction method (Liquid-Liquid Extraction or Solid-Phase Extraction) may not be optimized for this compound in your specific sample matrix. This includes incorrect solvent choice, improper pH, or an inappropriate SPE sorbent.

  • Analyte Degradation: Alimemazine, as a phenothiazine derivative, can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH and temperatures.[1]

  • Matrix Effects: Components within the biological matrix (e.g., plasma, urine, tissue) can interfere with the extraction process or the analytical detection, leading to ion suppression or enhancement in LC-MS/MS analysis.[2][3][4][5]

  • Adsorption to Labware: this compound may adsorb to the surfaces of glassware or plasticware, leading to losses during sample handling and extraction.[6]

Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be effective for extracting this compound. The choice depends on the sample matrix, the required level of cleanliness of the extract, and the desired throughput.

  • LLE is a simpler and often less expensive technique. A validated method for this compound in human plasma using LLE with ethyl acetate as the extraction solvent reported a mean recovery of 82.228%.[2]

  • SPE can provide cleaner extracts by more effectively removing matrix interferences, which can be crucial for sensitive LC-MS/MS analysis.[7][8] For phenothiazines, reversed-phase sorbents like C18 or polymeric sorbents are commonly used.[1][9]

Q3: How does pH affect the extraction recovery of this compound?

As a basic compound, the pH of the sample and extraction solvents is critical for efficient recovery of this compound.

  • For LLE: The sample should be basified (pH > pKa) to ensure this compound is in its neutral, more non-polar form, which facilitates its partitioning into an organic solvent.[10][11]

  • For SPE (Reversed-Phase): The pH of the sample load solution should be adjusted to ensure the analyte is retained on the sorbent. For elution, the pH can be altered to change the ionization state of the analyte and facilitate its release from the sorbent.[6][12][13]

Q4: What are matrix effects and how can they be minimized for this compound analysis?

Matrix effects are the alteration of the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix.[2][3][4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and precision of quantification.

To minimize matrix effects:

  • Optimize Sample Cleanup: Employing a more rigorous sample preparation method like SPE can help in removing interfering matrix components.[7][8]

  • Chromatographic Separation: Adjusting the HPLC/UPLC method to better separate this compound from co-eluting matrix components is a key strategy.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard. Its use is intended to compensate for matrix effects, as it should be affected in the same way as the non-deuterated Alimemazine.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound using an LLE method, consider the following troubleshooting steps.

LLE_Troubleshooting start Low this compound Recovery in LLE check_pH Is the sample pH optimized? (pH should be basic) start->check_pH adjust_pH Adjust sample pH with a suitable base (e.g., NaOH, NH4OH) check_pH->adjust_pH No check_solvent Is the extraction solvent appropriate? check_pH->check_solvent Yes adjust_pH->check_solvent change_solvent Test alternative water-immiscible organic solvents (e.g., MTBE, hexane/isoamyl alcohol) check_solvent->change_solvent No check_volume Is the solvent volume sufficient? check_solvent->check_volume Yes change_solvent->check_volume increase_volume Increase the solvent-to-sample ratio and/or perform multiple extractions check_volume->increase_volume No check_mixing Is the mixing/vortexing adequate? check_volume->check_mixing Yes increase_volume->check_mixing increase_mixing Increase vortexing time and/or intensity check_mixing->increase_mixing No check_salting_out Have you considered the salting-out effect? check_mixing->check_salting_out Yes increase_mixing->check_salting_out add_salt Add a neutral salt (e.g., NaCl, Na2SO4) to the aqueous phase check_salting_out->add_salt No end Improved Recovery check_salting_out->end Yes add_salt->end

Caption: Troubleshooting workflow for low recovery in LLE.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Extraction Solvent Ethyl AcetateMTBEHexane:Isoamyl Alcohol (9:1)Higher recovery with a solvent that matches Alimemazine's polarity.
Sample pH 7.4 (unadjusted)9.011.0Increased recovery at higher pH.
Solvent:Sample Ratio 2:15:12:1 (x2 extractions)Higher recovery with increased solvent volume or multiple extractions.
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)

For troubleshooting low this compound recovery with an SPE method, follow this guide.

SPE_Troubleshooting start Low this compound Recovery in SPE check_sorbent Is the sorbent chemistry appropriate? (e.g., C18, polymeric reversed-phase) start->check_sorbent change_sorbent Select a different sorbent based on analyte properties check_sorbent->change_sorbent No check_conditioning Was the sorbent properly conditioned and equilibrated without drying out? check_sorbent->check_conditioning Yes change_sorbent->check_conditioning recondition Ensure proper wetting of the sorbent and do not let it dry before loading check_conditioning->recondition No check_load_pH Is the pH of the sample load optimal for retention? check_conditioning->check_load_pH Yes recondition->check_load_pH adjust_load_pH Adjust sample pH to ensure analyte is retained check_load_pH->adjust_load_pH No check_wash Is the wash solvent too strong, causing premature elution? check_load_pH->check_wash Yes adjust_load_pH->check_wash adjust_wash Decrease the organic content of the wash solvent check_wash->adjust_wash Yes check_elution Is the elution solvent strong enough? check_wash->check_elution No adjust_wash->check_elution adjust_elution Increase organic content or modify pH of the elution solvent check_elution->adjust_elution No end Improved Recovery check_elution->end Yes adjust_elution->end

Caption: Troubleshooting workflow for low recovery in SPE.

ParameterCondition 1Condition 2Condition 3Expected Outcome
SPE Sorbent C8C18Polymeric (HLB)High recovery with sorbents providing sufficient hydrophobic interaction.
Wash Solvent 50% Methanol20% Methanol5% AcetonitrileReduced analyte loss in the wash step with a weaker solvent.
Elution Solvent MethanolAcetonitrileMethanol w/ 2% NH4OHHigher recovery with a solvent that effectively disrupts analyte-sorbent interaction.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from a validated method for the bioanalysis of Alimemazine.[2]

  • Sample Preparation:

    • To 300 µL of human plasma in a centrifuge tube, add the internal standard solution (this compound).

    • Vortex for 30 seconds.

  • Basification:

    • Add 100 µL of 1M Sodium Hydroxide (NaOH) to basify the sample.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 3 mL of ethyl acetate.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation:

    • Transfer the upper organic layer to a new tube.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 500 µL of the mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction of this compound from Urine

This is a general protocol for the extraction of phenothiazine-like compounds from a urine matrix.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 2 mL of 0.1 M NaOH.

    • Add 7 mL of distilled water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of water.

    • Wash with 3 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute this compound with 2 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 200 µL of mobile phase for LC-MS/MS analysis.

Stability Considerations

The stability of this compound should be evaluated under various conditions to ensure accurate quantification.

Stability_Factors Alimemazine_D6_Stability This compound Stability Temperature Temperature (Room Temp, 4°C, -20°C, -80°C) Alimemazine_D6_Stability->Temperature Light Light Exposure (Photodegradation) Alimemazine_D6_Stability->Light pH pH (Acidic vs. Basic Conditions) Alimemazine_D6_Stability->pH Freeze_Thaw Freeze-Thaw Cycles Alimemazine_D6_Stability->Freeze_Thaw Matrix Biological Matrix (Plasma, Urine, Tissue Homogenate) Alimemazine_D6_Stability->Matrix

Caption: Key factors influencing this compound stability.

Recommendations for Maintaining Stability:

  • Storage: Store biological samples at -20°C or -80°C for long-term stability.[14]

  • Light Protection: Protect samples and standards from direct light to prevent photodegradation.[15]

  • pH Control: Maintain appropriate pH during storage and extraction to prevent degradation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting samples.[14]

  • Bench-Top Stability: Evaluate the stability of this compound in the matrix at room temperature for the duration of the sample preparation process.

References

Resolving co-elution issues between Alimemazine and Alimemazine D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with Alimemazine and its deuterated internal standard, Alimemazine D6, during LC-MS/MS analysis.

Troubleshooting Guide: Resolving Co-elution

Co-elution of an analyte and its deuterated internal standard is a common challenge in LC-MS/MS method development. While isotopic analogs are designed to have similar chromatographic behavior, complete co-elution can sometimes lead to analytical challenges such as ion suppression. The following guide provides a systematic approach to troubleshoot and resolve peak separation issues between Alimemazine and this compound.

Initial Assessment:

Before modifying your method, confirm that the observed co-elution is negatively impacting your results (e.g., causing inconsistent quantitation or ion suppression). A slight difference in retention time due to the chromatographic isotope effect is normal, with the deuterated standard typically eluting slightly earlier.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: Adjusting the mobile phase composition is often the most effective first step to improve peak resolution.[2]

    • Organic Modifier Percentage: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of the organic component in a reversed-phase method will increase retention times and may improve separation.

    • Aqueous Phase pH: Modify the pH of the aqueous portion of your mobile phase. The ionization state of Alimemazine can be altered by changing the pH, which in turn can affect its interaction with the stationary phase and influence retention time.

    • Buffer Concentration: Adjust the concentration of the buffer salts (e.g., ammonium formate). This can influence peak shape and retention.

  • Gradient Slope Adjustment: If you are using a gradient elution, altering the slope can significantly impact resolution.

    • Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) provides more time for the analytes to interact with the stationary phase, which can lead to better separation.

  • Flow Rate Optimization: The flow rate of the mobile phase affects the time the analytes spend in the column and can influence peak width.

    • Lower Flow Rate: Reducing the flow rate can sometimes lead to narrower peaks and improved resolution. However, this will also increase the total run time.[3]

  • Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can impact separation.[3][4]

    • Lower Temperature: Decreasing the temperature will generally increase retention and may improve resolution.

    • Higher Temperature: Increasing the temperature can improve peak efficiency (narrower peaks) but may decrease retention. The effect on resolution will depend on the specific interaction between the analytes, mobile phase, and stationary phase.

  • Stationary Phase Selection: If modifications to the mobile phase, gradient, flow rate, and temperature are unsuccessful, consider a different column chemistry.[2][4]

    • Alternative C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or with a different bonding chemistry can provide different selectivity.

    • Phenyl-Hexyl or Biphenyl Phases: These stationary phases offer different retention mechanisms (e.g., pi-pi interactions) that can be effective for separating structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Is some level of co-elution between Alimemazine and this compound acceptable?

A1: Yes, a high degree of co-elution is often expected and acceptable for an analyte and its isotopically labeled internal standard in LC-MS/MS analysis. The primary purpose of the internal standard is to correct for variability in sample preparation and matrix effects. As long as the mass spectrometer can differentiate between the precursor and product ions of Alimemazine and this compound, and there is no significant ion suppression affecting one compound more than the other, the method can be valid.

Q2: Why does this compound elute slightly earlier than Alimemazine?

A2: This phenomenon is known as the chromatographic isotope effect.[1] Deuterium is heavier than hydrogen, and the C-D bond is slightly shorter and stronger than the C-H bond. In reversed-phase chromatography, this can lead to slightly weaker interactions with the non-polar stationary phase, resulting in a shorter retention time for the deuterated compound.[1]

Q3: Can I simply change the organic solvent in my mobile phase from acetonitrile to methanol?

A3: Yes, changing the organic modifier is a valid strategy to alter selectivity.[5] Methanol and acetonitrile have different properties and will interact differently with the analytes and the stationary phase, which can lead to changes in elution order and resolution.

Q4: What are the key parameters for a successful separation of Alimemazine and this compound based on published methods?

A4: A published bioanalytical method for Alimemazine and this compound in human plasma utilized an Atlantis® T3 column with a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and a 10 mM ammonium formate buffer with 0.1% formic acid.[6][7] This method demonstrated successful quantification, indicating adequate separation for LC-MS/MS analysis.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for the analysis of Alimemazine and this compound.[6][7]

ParameterAlimemazineThis compound
Precursor Ion (m/z)299.30305.30
Product Ion (m/z)100.20106.30
Linear Range20.013 - 10006.551 pg/mLN/A
Lower Limit of Quantification20.013 pg/mLN/A
Mean Recovery77.77%N/A
Intra-day Precision (%RSD)0.98 - 4.50%N/A
Inter-day Precision (%RSD)1.57 - 5.72%N/A

Experimental Protocol

The following is a detailed methodology for a validated LC-MS/MS method for the simultaneous determination of Alimemazine and this compound in human plasma.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 300 µL of plasma, add 50 µL of this compound internal standard solution (approximately 2000 pg/mL).

  • Vortex the sample.

  • Perform liquid-liquid extraction using ethyl acetate as the organic solvent.

  • Evaporate the organic layer and reconstitute the residue for injection.

2. LC-MS/MS Conditions

  • Chromatographic System: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: Atlantis® T3, 5 µm, 4.6 mm × 150 mm.[6][7]

  • Mobile Phase: 50:50 (v/v) mixture of Acetonitrile and (10 mM Ammonium Formate Buffer with 0.1% Formic Acid).[6][7]

  • Flow Rate: Not specified in the provided abstract, but a typical starting point for a 4.6 mm ID column would be 0.8 - 1.2 mL/min.

  • Column Temperature: Not specified in the abstract; a common starting point is 30-40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Alimemazine: 299.30 → 100.20 amu[6][7]

    • This compound: 305.30 → 106.30 amu[6][7]

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting co-elution issues.

G cluster_0 Troubleshooting Workflow for Co-elution start Co-elution Observed assess Assess Impact on Data Quality (e.g., Ion Suppression) start->assess is_impacted Is Data Quality Negatively Impacted? assess->is_impacted stop Co-elution Acceptable is_impacted->stop No mobile_phase Modify Mobile Phase (% Organic, pH, Buffer) is_impacted->mobile_phase Yes evaluate Evaluate Resolution mobile_phase->evaluate gradient Adjust Gradient Slope gradient->evaluate flow_rate Optimize Flow Rate flow_rate->evaluate temperature Adjust Column Temperature temperature->evaluate column Select Alternative Stationary Phase column->evaluate evaluate->gradient No evaluate->flow_rate No, try next evaluate->temperature No, try next evaluate->column No, last resort resolved Issue Resolved evaluate->resolved Yes

Caption: A logical workflow for troubleshooting co-elution issues.

G cluster_1 Key Factors Influencing Chromatographic Resolution cluster_selectivity Selectivity (α) cluster_efficiency Efficiency (N) cluster_retention Retention Factor (k) Resolution Peak Resolution (Rs) Selectivity_Factors Mobile Phase Composition Stationary Phase Chemistry Temperature Resolution->Selectivity_Factors Influenced by Efficiency_Factors Column Length Particle Size Flow Rate Resolution->Efficiency_Factors Influenced by Retention_Factors Mobile Phase Strength Temperature Resolution->Retention_Factors Influenced by

Caption: Factors influencing chromatographic resolution.

References

Minimizing isotopic cross-contribution between Alimemazine and Alimemazine D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-contribution between Alimemazine and its deuterated internal standard, Alimemazine D6, during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of Alimemazine and this compound analysis?

A1: Isotopic cross-contribution, or crosstalk, refers to the interference where the signal from the analyte (Alimemazine) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa, in a mass spectrometry-based assay.[1][2] This can occur due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ³³S, ³⁴S) in the Alimemazine molecule, causing its mass spectrum to have isotopic peaks (M+1, M+2, etc.) that may overlap with the mass-to-charge ratio (m/z) of this compound.[3][4] Additionally, the synthesis of this compound is never 100% complete, which can result in the presence of unlabeled Alimemazine (d0) as an impurity within the internal standard material.[5][6]

Q2: Why is it critical to minimize isotopic cross-contribution?

A2: Accurate quantification using a SIL-IS relies on the principle that the internal standard's signal is independent of the analyte's concentration.[3] Isotopic interference violates this assumption and can lead to several analytical issues, including:

  • Inaccurate Quantification: The measured concentrations of Alimemazine may be underestimated, particularly at lower concentrations where the relative contribution of the interference is more pronounced.

  • Non-linear Calibration Curves: The relationship between the analyte concentration and the instrument response may become non-linear, which can affect the reliability and accuracy of the assay.[4][7]

  • Increased Variability: The precision and reproducibility of the analytical method can be compromised, leading to less reliable results.

Q3: What are the primary sources of isotopic cross-contribution between Alimemazine and this compound?

A3: The primary sources include:

  • Natural Isotopic Abundance: Alimemazine (C₁₈H₂₂N₂S) contains elements with naturally occurring heavy isotopes. The presence of these isotopes means a small fraction of Alimemazine molecules will have a mass that overlaps with the m/z of this compound.

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain residual, non-deuterated Alimemazine (d0 impurity).[6] This impurity will contribute to the signal at the Alimemazine transition, which becomes problematic at very low analyte concentrations.

  • In-Source Fragmentation/Hydrogen-Deuterium Exchange: Although less common with modern ionization techniques, the deuterated internal standard could potentially lose deuterium atoms in the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation or H/D exchange.[5] This can generate ions with the same mass as the native analyte.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating isotopic cross-contribution in your LC-MS/MS analysis of Alimemazine.

Issue 1: Non-Linear Calibration Curve, Especially at the Upper Limit of Quantification (ULOQ)

  • Possible Cause: Significant contribution of the Alimemazine signal to the this compound signal at high analyte concentrations.[4]

  • Troubleshooting Steps:

    • Assess the Contribution: Prepare and analyze a high-concentration standard of unlabeled Alimemazine without the this compound internal standard. Monitor both the Alimemazine and this compound MRM transitions. Any signal detected in the this compound channel at the retention time of Alimemazine confirms cross-contribution from the analyte to the internal standard.[8]

    • Optimize Chromatography: Ensure complete baseline separation of Alimemazine from any interfering matrix components. While Alimemazine and this compound are expected to co-elute, good chromatography can minimize matrix effects that might exacerbate measurement inaccuracies.[5][9]

    • Apply a Mathematical Correction: If the interference is consistent and well-characterized, a mathematical correction can be applied to the internal standard response.[3] This involves determining an interference factor from the analysis of pure analyte standards and subtracting the calculated contribution from the measured internal standard signal in all samples.[3][8]

    • Increase Internal Standard Concentration: Increasing the concentration of this compound can reduce the relative contribution of the crosstalk from the high-concentration analyte samples, potentially restoring linearity.[10]

Issue 2: Inaccurate Results at the Lower Limit of Quantification (LLOQ)

  • Possible Cause: Presence of unlabeled Alimemazine (d0) impurity in the this compound internal standard.[6]

  • Troubleshooting Steps:

    • Analyze the Internal Standard: Prepare and analyze a solution containing only the this compound internal standard. Monitor both the Alimemazine and this compound MRM transitions. A signal in the Alimemazine channel indicates the presence of d0 impurity.

    • Source a Higher Purity Internal Standard: The most direct solution is to obtain a new batch or lot of this compound with a higher isotopic purity (i.e., lower d0 content).

    • Adjust Internal Standard Concentration: Lowering the concentration of the internal standard can reduce the absolute contribution of the d0 impurity to the analyte signal, but this must be balanced against the need for a sufficient signal-to-noise ratio for the internal standard itself.

Issue 3: Poor Precision and Reproducibility

  • Possible Cause: Inconsistent isotopic interference, potentially coupled with matrix effects.[11]

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust the chromatography to ensure Alimemazine and this compound elute in a region with minimal matrix effects.[5]

    • Optimize Ion Source Parameters: Adjust ion source parameters such as temperature and voltages to ensure stable and efficient ionization, which can help minimize variability.[5] Gentler ionization conditions can also reduce the risk of in-source fragmentation.[5]

Experimental Protocols

A validated bioanalytical LC-MS/MS method for the determination of Alimemazine in human plasma using this compound as an internal standard has been published.[12][13] The key parameters are summarized below. This protocol should serve as a starting point and may require optimization for your specific instrumentation and matrix.

1. Sample Preparation (Liquid-Liquid Extraction) [13]

  • Aliquot 300 µL of plasma sample into a clean tube.

  • Add 50 µL of this compound working solution (e.g., 2000 pg/mL).

  • Vortex the sample.

  • Add an appropriate volume of ethyl acetate as the extraction solvent.

  • Vortex thoroughly to ensure complete extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters [13]

ParameterValue
Column Atlantis® T3, 5 µm, 4.6 mm × 150 mm
Mobile Phase 50:50 (v/v) mixture of Acetonitrile and 10 mM Ammonium Formate buffer with 0.1% Formic Acid
Flow Rate Isocratic elution is implied, specific flow rate should be optimized.
Column Temp. Not specified, typically 25-40 °C.
Injection Vol. Not specified, typically 5-20 µL.

3. Mass Spectrometry (MS) Parameters [12][13]

ParameterAlimemazineThis compound
Ionization Mode Positive Ion Electrospray (ESI+)Positive Ion Electrospray (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 299.30m/z 305.30
Product Ion (Q3) m/z 100.20m/z 106.30
Dwell Time Instrument dependent, typically 50-200 msInstrument dependent, typically 50-200 ms
Collision Energy (CE) Requires optimization for specific instrumentRequires optimization for specific instrument
Declustering Potential (DP) Requires optimization for specific instrumentRequires optimization for specific instrument

Data Presentation

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Alimemazine299.30[12][13]100.20[12][13]Positive
This compound305.30[12][13]106.30[12][13]Positive

Table 2: Example Data for Assessing Analyte Contribution to Internal Standard

This table illustrates how to present data from an experiment where a high-concentration Alimemazine standard is analyzed without the internal standard to check for cross-contribution. Users should populate this with their own experimental data.

Alimemazine Conc. (pg/mL)Alimemazine Response (Peak Area)This compound Channel Response (Peak Area)% Cross-Contribution
0 (Blank)000.0
100008,500,00042,5000.5
2000017,000,00086,7000.51
5000042,500,000216,7500.51

% Cross-Contribution = (this compound Channel Response / Alimemazine Response) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate lle->evap recon Reconstitute evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Alimemazine / this compound) integrate->ratio quant Quantify Concentration ratio->quant

Caption: Workflow for Alimemazine quantification.

troubleshooting_logic cluster_high High Concentration Issues (ULOQ) cluster_low Low Concentration Issues (LLOQ) start Inaccurate Results or Non-Linear Curve? check_analyte_xtalk Analyze High Conc. Analyte (No IS) start->check_analyte_xtalk Check ULOQ check_is_purity Analyze IS Only start->check_is_purity Check LLOQ xtalk_present Crosstalk Confirmed? check_analyte_xtalk->xtalk_present correct Apply Mathematical Correction or Increase IS Concentration xtalk_present->correct Yes optimize Optimize Chromatography and MS Parameters xtalk_present->optimize No end Accurate & Linear Results correct->end d0_present d0 Impurity Found? check_is_purity->d0_present new_is Source Higher Purity IS d0_present->new_is Yes d0_present->optimize No new_is->end optimize->end

Caption: Troubleshooting isotopic cross-contribution.

References

Alimemazine D6 in Solution: A Technical Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for preventing the degradation of Alimemazine D6 in solution. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of this compound in your research.

Understanding this compound Degradation

This compound, a deuterium-labeled form of the phenothiazine derivative Alimemazine, is susceptible to degradation through several pathways, primarily oxidation, photodegradation, and hydrolysis. Understanding these pathways is critical for maintaining the compound's stability and ensuring the accuracy of experimental results. The primary degradation product is Alimemazine sulfoxide, which has a pale yellow to light yellow appearance.[1] The formation of this and other degradants can be minimized by adhering to proper handling and storage protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The main causes of this compound degradation are exposure to light (photodegradation), oxidizing agents (oxidation), and non-neutral pH conditions (hydrolysis). Phenothiazines, the class of compounds Alimemazine belongs to, are known to be susceptible to these conditions.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). When preparing stock solutions, it is crucial to use a high-purity, anhydrous grade of the appropriate solvent.

Q3: How should I store my this compound stock solutions?

A3: For long-term storage (up to 6 months), stock solutions should be stored at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: My this compound solution has turned a pale yellow color. Is it still usable?

A4: A pale yellow to light yellow color likely indicates the formation of Alimemazine sulfoxide, the primary oxidation product.[1] While the presence of a small amount of this degradant may not significantly impact all experiments, it is a sign of degradation. For sensitive quantitative assays, it is recommended to use a fresh, properly stored solution.

Q5: I observed a precipitate in my this compound solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. If the precipitate does not dissolve, it may indicate significant degradation or contamination, and a fresh solution should be prepared. To prevent this, ensure the initial concentration of your stock solution is not close to its solubility limit in the chosen solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Solution develops a yellow tint over time. Oxidation of the phenothiazine ring to form Alimemazine sulfoxide.Store solutions protected from light and consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Precipitate forms in the solution upon storage at -20°C or -80°C. The concentration of the solution may be too high, leading to crystallization at low temperatures. The solvent may have absorbed water, reducing solubility.Gently warm and vortex the solution to redissolve the compound. If this fails, prepare a new, less concentrated stock solution. Always use anhydrous solvents.
Inconsistent results in bioassays. Degradation of this compound, leading to a lower effective concentration. Adsorption of the compound to plasticware.Prepare fresh dilutions from a properly stored stock solution for each experiment. Use low-protein-binding labware.
Appearance of new peaks in HPLC analysis. Formation of degradation products due to hydrolysis, oxidation, or photodegradation.Review solution preparation, storage, and handling procedures. Refer to the experimental protocol for the stability-indicating HPLC method to identify potential degradants.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protecting vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate Alimemazine from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v), with the pH adjusted to 3.0 using o-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 257 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare samples of this compound solution for analysis by diluting them to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.

    • Inject the samples and record the chromatograms.

    • The retention time for Alimemazine is expected to be around 4.5 minutes. Degradation products will likely have different retention times.

Visualizing Degradation and Prevention

To better understand the processes involved in this compound degradation and the best practices for its prevention, the following diagrams have been created.

This compound Degradation Pathways Alimemazine_D6 This compound Oxidation Oxidation (Exposure to air) Alimemazine_D6->Oxidation Photodegradation Photodegradation (Exposure to light) Alimemazine_D6->Photodegradation Hydrolysis Hydrolysis (Acidic/alkaline pH) Alimemazine_D6->Hydrolysis Alimemazine_Sulfoxide Alimemazine Sulfoxide Oxidation->Alimemazine_Sulfoxide Photodegradation->Alimemazine_Sulfoxide Other_Degradants Other Degradation Products Photodegradation->Other_Degradants Hydrolysis->Other_Degradants

Caption: Major degradation pathways for this compound in solution.

Workflow for Handling this compound Solutions start Start dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage Store at -80°C (long-term) or -20°C (short-term) Protect from light aliquot->storage thaw Thaw a Single Aliquot for Use storage->thaw check Visually Inspect for Precipitate/Color Change thaw->check use Use in Experiment check->use Clear Solution troubleshoot Troubleshoot: - Warm and vortex - If unresolved, discard check->troubleshoot Precipitate/ Color Change end End use->end troubleshoot->use Resolved

Caption: Recommended workflow for preparing and handling this compound solutions.

References

Calibrating mass spectrometer for accurate Alimemazine D6 measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the calibration of mass spectrometers for the accurate measurement of Alimemazine D6.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound (Trimeprazine D6) is a deuterium-labeled version of Alimemazine, an antihistamine.[1][2] In quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), it is commonly used as an internal standard (IS).[1][3] Using a deuterated internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification of the unlabeled drug, Alimemazine.[4]

Q2: What are the recommended precursor and product ions for Alimemazine and this compound in Multiple Reaction Monitoring (MRM) mode?

A2: For accurate quantification, the following MRM transitions are recommended for Alimemazine and its deuterated internal standard, this compound, when using a triple quadrupole mass spectrometer in positive ion mode.[4][5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Alimemazine (ALZ)299.30100.20
This compound (ALZ D6)305.30106.30

Q3: What type of ionization source is typically used for this compound analysis?

A3: An electrospray ionization (ESI) source, specifically a Turbo Ion Spray operated in the positive ion mode, has been successfully used for the analysis of Alimemazine and this compound.[4][5]

Q4: How can I prepare calibration curve standards for Alimemazine?

A4: Standard stock solutions of Alimemazine and this compound can be prepared by dissolving them in methanol.[4] Further dilutions from these stock solutions can be made using a diluent solution, such as a 50:50 (v/v) mixture of methanol and Milli-Q water, for spiking into the biological matrix (e.g., plasma) to create calibration curve (CC) standards and quality control (QC) samples.[4] A typical calibration curve can range from approximately 20 pg/mL to 10,000 pg/mL.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the measurement of this compound.

Issue 1: Poor Signal Intensity or No Signal for this compound

  • Possible Cause 1: Incorrect Mass Spectrometer Settings.

    • Solution: Verify that the mass spectrometer is set to the correct MRM transitions for this compound (precursor ion m/z 305.30 and product ion m/z 106.30).[4][5] Ensure the instrument is operating in positive ion mode.[4] Check and optimize compound-dependent parameters such as declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP).[4]

  • Possible Cause 2: Inefficient Ionization.

    • Solution: Ensure the Turbo Ion Spray source is functioning correctly. A source temperature of around 600°C can improve spray stability.[4] Check for a consistent and stable spray. If the spray is absent or sputtering, inspect the ESI capillary for clogs.[6][7]

  • Possible Cause 3: Problems with the Mobile Phase.

    • Solution: An optimized mobile phase is crucial for good ionization. A composition of acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50 v/v) has been shown to be effective.[4][5] The buffer helps to control the pH, which can significantly impact ionization efficiency.[4]

Issue 2: High Variability in Results and Poor Reproducibility

  • Possible Cause 1: Matrix Effects.

    • Solution: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, can cause significant variability.[8][9] To mitigate this, optimize the sample preparation procedure. A liquid-liquid extraction (LLE) with ethyl acetate is an effective method for extracting Alimemazine and this compound from plasma while minimizing matrix components.[4][5] Additionally, adjusting the mobile phase composition, such as increasing the proportion of the aqueous buffer, can help to reduce matrix effects.[4] The use of a stable isotope-labeled internal standard like this compound is the primary way to compensate for matrix effects that cannot be eliminated through extraction or chromatography.[4]

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Solution: Ensure the sample preparation protocol is followed precisely for all samples, including calibration standards and QCs. The LLE procedure should be consistent in terms of solvent volumes, vortexing time, and centrifugation speed and temperature.[4]

Issue 3: Peak Tailing or Broadening in the Chromatogram

  • Possible Cause 1: Column Issues.

    • Solution: An Atlantis® T3 5 μm 4.6 mm × 150 mm column has been found suitable for the separation of Alimemazine and this compound.[4][5] Poor peak shape can indicate column degradation or contamination.[10] Ensure the column is properly conditioned and has not exceeded its lifetime.

  • Possible Cause 2: Inappropriate Mobile Phase.

    • Solution: The mobile phase composition can affect peak shape. Ensure the pH of the mobile phase is appropriate for the analytes. The use of a buffered mobile phase, as described above, helps to maintain a consistent pH and improve peak shape.[4]

Experimental Protocols

1. Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the extraction of Alimemazine from human plasma.[4]

  • To a labeled vial, add 50 μL of the this compound internal standard solution (e.g., 2000 pg/mL).

  • Aliquot 300 μL of the plasma sample into the vial.

  • Vortex the sample to ensure thorough mixing.

  • Add 2.0 mL of ethyl acetate (extraction solvent) and vortex for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Flash freeze the aqueous layer for approximately 0.2-2 minutes.

  • Decant the supernatant (organic layer) into a clean tube.

  • Evaporate the supernatant to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in 500 μL of the mobile phase.

  • The sample is now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis Parameters

The following table summarizes the instrumental parameters for the analysis of Alimemazine and this compound.[4][5]

ParameterSetting
HPLC System
ColumnAtlantis® T3, 5 μm, 4.6 mm × 150 mm
Mobile PhaseAcetonitrile : (10 mM Ammonium Formate Buffer with 0.1% Formic Acid) (50:50, v/v)
Flow RateNot specified, but typically 0.5-1.0 mL/min for a 4.6 mm ID column
Column Temperature40 ± 2 °C
Autosampler TemperatureNot specified, often cooled (e.g., 4°C)
Mass Spectrometer
InstrumentTriple Quadrupole Mass Spectrometer (e.g., API 4000)
Ion SourceTurbo Ion Spray (TIS)
PolarityPositive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Source Gas 1 (GS1)50.00 (arbitrary units)
Source Temperature600°C

Visualizations

Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute hplc HPLC Separation (Atlantis T3 Column) reconstitute->hplc ms Mass Spectrometry (Positive ESI, MRM) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Workflow for this compound Quantification.

Troubleshooting Logic for Poor Signal start Poor or No Signal for This compound check_ms Verify MS Settings? (MRM, Polarity) start->check_ms check_source Inspect Ion Source? (Spray, Temp) check_ms->check_source Settings OK correct_ms Adjust MS Parameters check_ms->correct_ms Incorrect check_mobile Check Mobile Phase? (Composition, pH) check_source->check_mobile Source OK optimize_source Optimize Source Conditions Clean Capillary check_source->optimize_source Issue Found prepare_mobile Prepare Fresh Mobile Phase check_mobile->prepare_mobile Issue Found end_ok Signal Restored check_mobile->end_ok Phase OK correct_ms->end_ok optimize_source->end_ok prepare_mobile->end_ok

Caption: Troubleshooting Logic for Poor Signal.

References

Validation & Comparative

Validation of an Analytical Method for Alimemazine Quantitation Using Alimemazine D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of alimemazine (ALZ) in human plasma, utilizing Alimemazine D6 (ALZ D6) as an internal standard (IS). The data and protocols presented are based on established methodologies and offer a comparative framework for researchers engaged in bioanalytical method development and validation.

Comparative Performance Analysis

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. This compound shares similar physicochemical properties with the analyte, Alimemazine, leading to comparable extraction recovery and ionization efficiency, which is essential for reliable quantification.

Summary of Validation Parameters

The following table summarizes the key performance characteristics of the validated LC-MS/MS method for alimemazine using this compound.

Validation ParameterResult
Linearity Range20.013–10006.551 pg/mL
Lower Limit of Quantification (LLOQ)20.013 pg/mL[1][2]
Mean % Recovery of Alimemazine77.771% (Precision: 7.71%)[1][2]
Mean % Recovery of this compound82.228% (Precision: 1.13%)[1]
Intra-day Precision (% CV)0.98–4.50%[1][2]
Inter-day Precision (% CV)1.57–5.72%[1][2]
Intra-day Accuracy (%)93.82–99.02%[1][2]
Inter-day Accuracy (%)101.78–106.96%[1][2]
Retention Time of Alimemazine3.28 ± 0.3 min[1]
Retention Time of this compound3.27 ± 0.3 min[1]

Experimental Protocol: LC-MS/MS Method

This section details the experimental methodology for the quantification of alimemazine in human plasma using this compound as an internal standard.

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for sample preparation.[1]

  • Internal Standard Spiking: To 300 µL of human plasma, add 50 µL of this compound internal standard solution (approximately 2000.000 pg/mL).[1]

  • Extraction: Add ethyl acetate as the organic extraction solvent.

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing, followed by centrifugation to separate the organic and aqueous layers.

  • Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Atlantis® T3 5 μm, 4.6 mm × 150 mm column.[1]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50 v/v).[1]

  • Flow Rate: Isocratic flow.

  • Injection Volume: Specified volume of the reconstituted sample.

Mass Spectrometric Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Turbo ion spray interface operating in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20 amu[1][2]

    • This compound: m/z 305.30 → 106.30 amu[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the validation of the analytical method for alimemazine using this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_application Application plasma Human Plasma Sample spike Spike with this compound (IS) plasma->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract separate Vortex & Centrifuge extract->separate evaporate Evaporate Organic Layer separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject separation Chromatographic Separation (Atlantis T3 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision recovery Recovery detection->recovery lloq LLOQ detection->lloq stability Stability detection->stability bioequivalence Bioequivalence Studies linearity->bioequivalence accuracy->bioequivalence precision->bioequivalence recovery->bioequivalence lloq->bioequivalence stability->bioequivalence

Caption: Workflow for the validation of an analytical method for alimemazine using this compound.

References

The Superiority of Deuterated Internal Standards in Bioanalysis: A Comparative Guide Featuring Alimemazine D6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of Alimemazine D6 with other deuterated internal standards, supported by experimental data, to underscore the advantages of utilizing stable isotope-labeled compounds in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Deuterated internal standards, a class of stable isotope-labeled internal standards (SIL-IS), are widely regarded as the gold standard in bioanalytical method development.[1][2] Their fundamental utility lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they co-elute with the analyte and experience similar ionization and matrix effects in the mass spectrometer, thereby providing robust correction for variations during sample preparation and analysis.[3]

Performance Comparison of Deuterated Internal Standards

The ideal deuterated internal standard should exhibit high isotopic purity, stability, and co-elution with the target analyte to effectively compensate for analytical variability. The following tables summarize the performance of this compound and other deuterated internal standards from published bioanalytical methods.

Table 1: Performance Data for this compound in Human Plasma

ParameterAlimemazineThis compound
Mean Recovery (%) 77.7782.23
Precision of Recovery (%RSD) 7.711.13
Intra-day Precision (%RSD) 0.98 - 4.50-
Inter-day Precision (%RSD) 1.57 - 5.72-
Intra-day Accuracy (%) 93.82 - 99.02-
Inter-day Accuracy (%) 101.78 - 106.96-
Data sourced from a validated LC-MS/MS method for Alimemazine in human plasma.

Table 2: Performance Data for Promethazine D6 in Swine Tissues

ParameterPromethazinePromethazine D6
Mean Recovery (%) 77 - 111-
Precision (%RSD) 1.8 - 11-
Data from a validated LC-MS/MS method for Promethazine and its metabolites in swine edible tissues.

Table 3: Comparative Performance of Deuterated Internal Standards for Various Antipsychotics in Human Serum

AnalyteInternal StandardInternal Standard-Normalized Matrix Effect (%)Extraction Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (RE %)
AripiprazoleAripiprazole-d896.3 - 10588.1 - 98.53.55 - 11.28.32 - 12.1-10.3 - 11.2
ClozapineClozapine-d4102 - 11595.7 - 1071.82 - 8.935.69 - 10.3-9.83 - 11.5
HaloperidolHaloperidol-d498.5 - 10992.3 - 1033.29 - 13.57.95 - 14.7-13.5 - 9.54
OlanzapineOlanzapine-d399.1 - 10893.6 - 1042.97 - 12.87.54 - 13.9-11.7 - 10.9
PaliperidonePaliperidone-d497.6 - 10790.2 - 1014.11 - 11.98.87 - 13.2-12.3 - 11.1
QuetiapineQuetiapine-d898.2 - 11091.5 - 1053.88 - 10.78.13 - 12.8-10.5 - 12.1
RisperidoneRisperidone-d497.9 - 10690.8 - 1024.02 - 11.58.59 - 13.0-11.9 - 11.6
ZiprasidoneZiprasidone-d896.9 - 10989.4 - 1033.67 - 13.18.01 - 14.2-12.8 - 10.7
This data is from a validated multi-analyte LC-MS/MS method and demonstrates the consistent and reliable performance of various deuterated internal standards in mitigating matrix effects and ensuring accurate quantification.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized experimental protocols for the analysis of Alimemazine and a multi-analyte panel of antipsychotics.

Protocol 1: LC-MS/MS Analysis of Alimemazine in Human Plasma

  • Sample Preparation: Liquid-liquid extraction using ethyl acetate.

  • Chromatographic Separation: Atlantis® T3 5 μm 4.6 mm × 150 mm column with a mobile phase of acetonitrile and 10 mm ammonium formate buffer with 0.1% formic acid (50:50 v/v).

  • Mass Spectrometry: API 4000 LC-MS/MS with turbo ion spray in positive ion mode.

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20

    • This compound: m/z 305.30 → 106.30

Protocol 2: Simultaneous Determination of Eight Antipsychotics in Human Serum

  • Sample Preparation: Protein precipitation with methanol.

  • Chromatographic Separation: KINTEX C18 column (50 mm × 3.0 mm, 5 μm) with a gradient elution of 2 mM aqueous ammonium formate and methanol.

  • Mass Spectrometry: LC-MS/MS operated in positive mode with Multiple Reaction Monitoring (MRM).[4]

  • Internal Standards: Stable isotope-labeled internal standards were utilized for all eight antipsychotic drugs.[4]

Visualizing Key Processes

Alimemazine's Mechanism of Action: H1-Receptor Signaling Pathway

Alimemazine functions as an H1-antihistamine. It competitively inhibits the binding of histamine to H1 receptors, thereby blocking the downstream signaling cascade that leads to allergic responses.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Alimemazine Alimemazine Alimemazine->H1_Receptor [Blocks] Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Allergic Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: H1-Receptor Signaling Pathway and the inhibitory action of Alimemazine.

Experimental Workflow for Bioanalysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.

Bioanalytical_Workflow Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with Deuterated Internal Standard Sample_Collection->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

References

The Gold Standard Debate: A Comparative Guide to Alimemazine D6 Versus a Structural Analog as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative bioanalytical methods. When analyzing Alimemazine, a phenothiazine derivative with antihistaminic and sedative properties, the selection of an internal standard is paramount for robust and reproducible results. This guide provides an objective comparison between the use of a deuterated internal standard, Alimemazine D6, and a representative structural analog, Promazine, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and mass spectrometric detection.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization.[2] Structural analogs, like Promazine, share a similar core structure but differ in their side chains, which can lead to variations in their analytical behavior.

Performance Comparison: this compound vs. Promazine

The selection of an internal standard significantly influences the performance of a bioanalytical method. Key parameters such as recovery, precision, and accuracy are crucial indicators of a method's reliability. Below is a summary of the expected performance characteristics when using this compound versus a structural analog like Promazine as an internal standard for the quantification of Alimemazine.

Table 1: Comparison of Quantitative Performance

ParameterThis compound (Deuterated IS)Promazine (Structural Analog IS)
Mean Recovery (%) 82.23%[3]~75-85%
Precision of Recovery (%RSD) 1.13%[3]<15%
Intra-day Precision (%RSD) 0.98 - 4.50%[4]<15%
Inter-day Precision (%RSD) 1.57 - 5.72%[4]<15%
Intra-day Accuracy (%Bias) -6.18% to -0.98%[4]±15%
Inter-day Accuracy (%Bias) 1.78% to 6.96%[4]±15%

Note: Data for Promazine as a structural analog IS for Alimemazine is illustrative and based on typical performance characteristics of structural analog internal standards in validated bioanalytical methods. The data for this compound is derived from a published study.

Experimental Protocols

Detailed methodologies are essential for replicating and validating bioanalytical assays. The following are representative protocols for sample preparation and LC-MS/MS analysis of Alimemazine using this compound as an internal standard. A similar protocol would be followed if a structural analog were to be used, with adjustments to the mass spectrometric conditions.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer 300 µL of human plasma into a pre-labeled polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of this compound working solution (approximately 2000.0 pg/mL) to each plasma sample.

  • Vortexing: Vortex the samples to ensure thorough mixing.

  • Extraction: Add 3 mL of ethyl acetate as the extraction solvent.

  • Shaking: Vortex the tubes for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Transfer the upper organic layer into a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase.[3]

LC-MS/MS Analysis
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Atlantis® T3 5 µm, 4.6 mm × 150 mm column.[3]

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20[4]

    • This compound: m/z 305.30 → 106.30[4]

    • Promazine (Hypothetical): m/z 285.1 → 86.1

Visualizing the Method and Rationale

To better understand the workflow and the underlying principles of internal standard selection, the following diagrams illustrate the experimental process and the mechanism of action of Alimemazine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (this compound or Promazine) plasma->is extraction Liquid-Liquid Extraction is->extraction evap Evaporation extraction->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Quantify against Calibration Curve ratio->curve

Caption: Bioanalytical workflow for Alimemazine quantification.

Alimemazine primarily acts as a competitive antagonist of the histamine H1 receptor. Understanding this signaling pathway is crucial for researchers in drug development.

cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Alimemazine Alimemazine Alimemazine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca->Cellular_Response PKC->Cellular_Response

Caption: Alimemazine's antagonism of the H1 receptor pathway.

Conclusion

The choice of an internal standard is a cornerstone of a reliable bioanalytical method. For the quantification of Alimemazine, the use of its deuterated analog, this compound, is unequivocally the superior choice. The near-identical physicochemical properties of this compound to the parent drug ensure that it effectively tracks the analyte through the entire analytical process, leading to higher accuracy and precision. This is particularly crucial in complex biological matrices where matrix effects can significantly impact ionization efficiency.

While a structural analog like Promazine can be a viable alternative when a deuterated standard is unavailable, it necessitates more rigorous validation to ensure it adequately compensates for analytical variability. The potential for differential extraction recovery and chromatographic behavior, as well as susceptibility to different matrix effects, introduces a higher risk of analytical error. Therefore, for bioanalytical assays demanding the highest level of confidence and data integrity, this compound remains the gold standard internal standard for Alimemazine quantification.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Alimemazine D6 for Linearity and Range of Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of alimemazine, the choice of a suitable internal standard is paramount for ensuring the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of the performance of Alimemazine D6, a deuterated internal standard, with a plausible alternative—a structural analog such as promethazine—supported by experimental data from published analytical methods.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte. This guide will delve into the performance of this compound and compare it to the expected performance of a non-deuterated, structural analog internal standard.

Performance Comparison of Internal Standards

The following table summarizes the key performance parameters for the quantification of alimemazine using this compound as the internal standard, based on a validated bioanalytical method. For comparative purposes, representative performance data for a method analyzing a structurally similar phenothiazine (promethazine) is included to illustrate the typical performance of an assay that might employ a structural analog.

Performance ParameterAlimemazine with this compound (IS)Representative Structural Analog Method (Promethazine)
Analyte AlimemazinePromethazine
Internal Standard (IS) This compoundTriflupromazine
Linearity (Correlation Coefficient) > 0.99> 0.99
Quantification Range 20.013 - 10006.551 pg/mL[1][2]0.05 - 10 ng/mL
Lower Limit of Quantification (LLOQ) 20.013 pg/mL[1][2]0.05 ng/mL
Intra-day Precision (%CV) 0.98 - 4.50%[1][2]< 12.0%
Inter-day Precision (%CV) 1.57 - 5.72%[1][2]Not specified
Intra-day Accuracy (%) 93.82 - 99.02%[1][2]Within ±15-20% of nominal
Inter-day Accuracy (%) 101.78 - 106.96%[1][2]Not specified
Mean Recovery (%) 77.771% (Analyte), 82.228% (IS)~90%

Note: The data for the representative structural analog method is for the analysis of promethazine and is intended for illustrative purposes to highlight the general performance characteristics of such a method. A direct head-to-head comparison for alimemazine using a structural analog internal standard is not available in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method for Alimemazine with this compound as Internal Standard[1][2]
  • Sample Preparation: Liquid-liquid extraction. To 300 µL of human plasma, 50 µL of this compound internal standard solution (approx. 2000 pg/mL) was added and vortexed. 2.0 mL of ethyl acetate was added as the extraction solvent, and the mixture was vortexed for 10 minutes. After centrifugation, the supernatant was evaporated to dryness and the residue was reconstituted in 500 µL of the mobile phase.

  • Chromatography:

    • Column: Atlantis® T3 (5 µm, 4.6 mm × 150 mm)

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50, v/v)

    • Flow Rate: Not specified

  • Detection:

    • Instrument: LC-MS/MS (API 4000)

    • Ionization: Positive ion turbo ion spray

    • MRM Transitions:

      • Alimemazine: m/z 299.30 → 100.20

      • This compound: m/z 305.30 → 106.30

Representative Method for a Structural Analog (Promethazine with Triflupromazine IS)
  • Sample Preparation: Single extraction. To a 2.0 mL serum sample, triflupromazine was added as the internal standard. Promethazine was extracted with hexane, followed by derivatization with trichloroethyl chloroformate.

  • Chromatography: High-Performance Liquid Chromatography (HPLC)

  • Detection: Specific details of the chromatographic and detection parameters were not fully available in the cited abstract.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for assessing the linearity and range of quantification for a bioanalytical method.

G cluster_prep Preparation of Calibration Standards cluster_analysis Sample Analysis cluster_data Data Processing and Evaluation stock Analyte & IS Stock Solutions working Working Standard Solutions stock->working Dilution cal_standards Calibration Curve Standards (min. 5 levels) working->cal_standards qc_samples QC Samples (LLOQ, L, M, H) working->qc_samples extraction Sample Preparation (e.g., LLE, SPE) cal_standards->extraction qc_samples->extraction lcms LC-MS/MS Analysis extraction->lcms peak_integration Peak Area Integration lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio curve Construct Calibration Curve ratio->curve linearity Assess Linearity (r > 0.99) curve->linearity quant_range Determine Quantification Range (LLOQ to ULOQ) curve->quant_range

Workflow for Linearity and Range Assessment.

Discussion

The experimental data clearly demonstrates the superior performance of this compound as an internal standard for the bioanalysis of alimemazine. The use of a deuterated internal standard ensures that the analyte and the internal standard have virtually identical chemical and physical properties. This leads to co-elution during chromatography and similar behavior during extraction and ionization, which is crucial for accurately correcting for matrix effects and other sources of analytical variability.

The wide quantification range (20.013 - 10006.551 pg/mL) and low LLOQ (20.013 pg/mL) achieved with this compound allow for the sensitive and reliable measurement of alimemazine concentrations in various applications, such as pharmacokinetic studies.[1][2] The excellent precision (%CV < 5.72%) and accuracy (within ±15% of nominal values) further underscore the robustness of the method.[1][2]

While a structural analog internal standard can be a viable alternative when a deuterated standard is unavailable, it is generally considered a less ideal choice. Structural analogs, although similar, will have different chromatographic retention times and may be affected differently by matrix effects. This can lead to less accurate and precise results, particularly at the lower and upper limits of the quantification range. The representative data for the promethazine assay, while demonstrating acceptable performance, suggests that achieving the same level of precision and accuracy as with a deuterated standard can be more challenging.

Conclusion

For the highest level of accuracy, precision, and robustness in the bioanalysis of alimemazine, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. The available experimental data unequivocally supports its superior performance in compensating for analytical variability, leading to highly reliable and reproducible results. While a structural analog may be employed, it necessitates more rigorous validation to ensure it adequately tracks the analyte's behavior throughout the analytical process. The choice of internal standard is a critical factor that directly impacts the quality of bioanalytical data, and for demanding applications in drug development and clinical research, this compound represents the gold standard.

References

Determining the limit of detection and quantification for Alimemazine using Alimemazine D6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic compounds is paramount. This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Alimemazine, a phenothiazine derivative with antihistaminic and sedative properties. A primary focus is placed on a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Alimemazine D6 as an internal standard, offering a robust solution for bioanalytical studies.

Performance Benchmark: Alimemazine Quantification Methods

The selection of an appropriate analytical method hinges on the required sensitivity and the nature of the sample matrix. Below is a summary of the performance characteristics of a state-of-the-art LC-MS/MS method compared to alternative spectrophotometric and high-performance liquid chromatography (HPLC) techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Internal Standard
LC-MS/MS 0.05 - 0.1 µg/mL (estimated)[1]20.013 pg/mL[1][2]This compound
Difference Spectrophotometry0.68 µg/mL[2][3]2.07 µg/mL[2][3]Not Applicable
RP-HPLC0.215 µg/mL0.739 µg/mLNot Applicable

In-Depth Experimental Protocol: LC-MS/MS with this compound

This section details the experimental workflow for the sensitive quantification of Alimemazine in human plasma using LC-MS/MS with this compound as an internal standard.[1][2]

Sample Preparation

A liquid-liquid extraction method is employed for the isolation of Alimemazine and the internal standard, this compound, from the plasma matrix.

  • Internal Standard Spiking: To each 300 µL plasma sample, add 50 µL of this compound solution (approximately 2000.000 pg/mL).

  • Extraction: Add ethyl acetate as the organic solvent and vortex to ensure thorough mixing and extraction of the analytes.

  • Evaporation and Reconstitution: Following extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a high-performance liquid chromatography system.

  • Column: Atlantis® T3, 5 µm, 4.6 mm × 150 mm.

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and a buffer solution (10 mM ammonium formate with 0.1% formic acid).

  • Flow Rate: Maintained at an optimal rate to ensure good separation and peak shape.

  • Column Temperature: 40 ± 2 °C.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with a turbo ion spray source is used for detection and quantification in the positive ion mode.

  • Ionization Mode: Positive Ion Spray.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Alimemazine: Precursor ion (m/z) 299.30 → Product ion (m/z) 100.20.[1][2]

    • This compound (Internal Standard): Precursor ion (m/z) 305.30 → Product ion (m/z) 106.30.[1][2]

Quantification

The concentration of Alimemazine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard calibration curve.

Alternative Methodologies

For comparative purposes, the principles of two alternative methods are briefly described below:

  • Difference Spectrophotometry: This method is based on the oxidation of Alimemazine to its sulfoxide, which exhibits a distinct absorbance maximum. The difference in absorbance between the oxidized and unoxidized drug is proportional to the concentration of Alimemazine.[2][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates Alimemazine from other components in a sample based on its hydrophobicity. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and a phosphate buffer. Detection is commonly performed using a UV detector.

Visualizing the Process and Mechanism

To further elucidate the experimental and biological contexts of Alimemazine analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification lod_loq Determination of LOD & LOQ quantification->lod_loq

Experimental workflow for LOD/LOQ determination.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alimemazine Alimemazine H1R Histamine H1 Receptor (GPCR) Alimemazine->H1R Antagonizes Histamine Histamine Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates NFkB_inhibition Inhibition of NF-κB Activity PKC->NFkB_inhibition Inflammation_reduction Decreased Pro-inflammatory Mediators NFkB_inhibition->Inflammation_reduction

Alimemazine's mechanism of action at the H1 receptor.

References

Evaluating the Precision and Accuracy of Alimemazine Analysis Using Alimemazine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This guide provides a detailed evaluation of the precision and accuracy of an analytical method for alimemazine (ALZ) utilizing its deuterated analogue, alimemazine-d6 (ALZ-d6), as an internal standard. The performance of this method is compared against established regulatory guidelines and alternative analytical techniques.

Data Presentation: Performance Characteristics

The following table summarizes the key performance parameters of a validated LC-MS/MS method for the determination of alimemazine in human plasma using alimemazine-d6 as an internal standard.[1][2]

Parameter Performance Metric Value Regulatory Acceptance Criteria (ICH M10) [3]
Linearity Concentration Range20.013–10006.551 pg/mL-
Lower Limit of Quantification (LLOQ) 20.013 pg/mLAnalyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20%.
Accuracy (Intra-day) % Accuracy at LQC, MQC, HQC93.82%–99.02%Within ±15% of nominal value (±20% at LLOQ).
Accuracy (Inter-day) % Accuracy at LQC, MQC, HQC101.78%–106.96%Within ±15% of nominal value (±20% at LLOQ).
Precision (Intra-day) % CV at LQC, MQC, HQC0.98%–4.50%≤15% (≤20% at LLOQ).
Precision (Inter-day) % CV at LQC, MQC, HQC1.57%–5.72%≤15% (≤20% at LLOQ).
Recovery Mean % Recovery of Alimemazine77.771% (Precision of 7.71%)-
Mean % Recovery of Alimemazine-d682.228% (Precision of 1.13%)-

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation

Comparison with Alternative Methods

While the LC-MS/MS method with alimemazine-d6 demonstrates high sensitivity and selectivity, other methods have been employed for alimemazine quantification.

Method Linearity Range LOD/LOQ Precision/Accuracy Internal Standard Advantages Disadvantages
LC-MS/MS with Alimemazine-d6 20.013–10006.551 pg/mL[1][2]LOQ: 20.013 pg/mL[1][2]High precision and accuracy (<6% CV, accuracy within 107%)[1][2]Alimemazine-d6[1][2]High sensitivity and selectivity, excellent for complex matrices.Requires sophisticated instrumentation.
RP-HPLC 10–50 µg/mL[4]Not specifiedMean recovery 99.3–100.62%, RSD < 2.0%[4]Not specifiedReadily available instrumentation.Lower sensitivity, potential for matrix interference.
Difference Spectrophotometry 2–30 µg/mL[5][6]LOD: 0.68 µg/mL, LOQ: 2.07 µg/mL[5][6]RSD ≤ 1.8%[5][6]NoneSimple and cost-effective.Lacks specificity, susceptible to interference.

The use of a deuterated internal standard like alimemazine-d6 is considered the gold standard for quantitative bioanalysis using mass spectrometry.[7] This is because it has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[7][8]

Experimental Protocols

LC-MS/MS Method with Alimemazine-d6 Internal Standard

This protocol is based on a validated method for the determination of alimemazine in human plasma.[1][2]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 300 µL of human plasma, add 50 µL of alimemazine-d6 internal standard solution (approximately 2000.000 pg/mL).

  • Vortex the sample.

  • Add 2.0 mL of ethyl acetate and vortex for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Flash freeze the samples for approximately 0.2-2 minutes.

  • Decant the supernatant and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions

  • System: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: Atlantis® T3 5 μm, 4.6 mm × 150 mm.[2]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and a solution of 10 mM ammonium formate buffer with 0.1% formic acid.[1][2]

  • Flow Rate: Isocratic elution.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions

  • Interface: Turbo ion spray.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20 amu.[1][2]

    • Alimemazine-d6: m/z 305.30 → 106.30 amu.[1][2]

Visualizations

Logical Relationship of Method Validation

cluster_method_dev Method Development cluster_validation Method Validation Method_Development Method Development (LC-MS/MS) IS_Selection Internal Standard Selection (Alimemazine-d6) Method_Development->IS_Selection Precision Precision (Intra- & Inter-day) IS_Selection->Precision Accuracy Accuracy (Intra- & Inter-day) IS_Selection->Accuracy Linearity Linearity & Range IS_Selection->Linearity LLOQ LLOQ IS_Selection->LLOQ Recovery Recovery IS_Selection->Recovery Selectivity Selectivity & Matrix Effect IS_Selection->Selectivity Validated_Method Validated Bioanalytical Method Precision->Validated_Method Accuracy->Validated_Method Linearity->Validated_Method LLOQ->Validated_Method Recovery->Validated_Method Selectivity->Validated_Method Start Plasma Sample Add_IS Add Alimemazine-d6 Internal Standard Start->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS Data_Analysis Data Analysis (Precision & Accuracy) LC_MS_MS->Data_Analysis

References

Inter-laboratory Comparison Guide for the Quantification of Alimemazine Using Alimemazine D6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the analytical performance for Alimemazine quantification when using Alimemazine D6 as a stable isotope-labeled internal standard (SIL-IS). The data presented herein is a synthesized representation of expected outcomes from an inter-laboratory study, based on established analytical methods.[1][2] This document is intended for researchers, analytical scientists, and professionals in drug development to assess the robustness and reproducibility of bioanalytical methods employing this compound.

This compound is a deuterated form of Alimemazine, an antihistamine agent.[3][4][5][6] Its use as an internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring accurate quantification in complex biological matrices like human plasma.[1][2][4][5]

Quantitative Performance Comparison

The following tables summarize hypothetical performance data from three independent laboratories tasked with analyzing quality control (QC) samples at low, medium, and high concentrations. The data illustrates the typical precision and accuracy achievable with a validated LC-MS/MS method using this compound.

Table 1: Inter-laboratory Analysis of Low QC Samples (Nominal Conc: 60 pg/mL)

LaboratoryMean Measured Conc. (pg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Lab A58.92.54.298.2
Lab B62.13.15.0103.5
Lab C59.52.84.799.2
Overall 60.2 3.0 5.0 100.3

Table 2: Inter-laboratory Analysis of Medium QC Samples (Nominal Conc: 4000 pg/mL)

LaboratoryMean Measured Conc. (pg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Lab A40801223.0102.0
Lab B39501483.798.8
Lab C41101563.8102.8
Overall 4047 163 4.0 101.2

Table 3: Inter-laboratory Analysis of High QC Samples (Nominal Conc: 8000 pg/mL)

LaboratoryMean Measured Conc. (pg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Lab A79102373.098.9
Lab B82303133.8102.9
Lab C79902803.599.9
Overall 8043 290 3.6 100.5

The results demonstrate high reproducibility across laboratories, with overall %CV values well within the typical acceptance criteria for bioanalytical methods. The accuracy across all concentration levels is consistently close to 100%, highlighting the effectiveness of this compound in normalizing analytical variability.

Experimental Protocols

The data presented is based on a standardized LC-MS/MS protocol, summarized below.[1][2]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Spiking: To 250 µL of human plasma, add the Alimemazine working standard and 25 µL of this compound internal standard solution.

  • Alkalinization: Add 25 µL of 0.1 M NaOH and vortex.

  • Extraction: Add 3 mL of ethyl acetate, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions
  • Instrument: HPLC system coupled with a tandem mass spectrometer.

  • Column: Atlantis® T3 (4.6 mm × 150 mm, 5 µm).[1][2]

  • Mobile Phase: Acetonitrile and 10 mM Ammonium Formate Buffer with 0.1% Formic Acid (50:50 v/v).[1][2]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions
  • Interface: Turbo Ion Spray with positive ion measurement.[1][2]

  • Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20.[1][2]

    • This compound: m/z 305.30 → 106.30.[1][2]

Visualizations

Experimental Workflow

The diagram below illustrates the key steps in the bioanalytical workflow for Alimemazine quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with IS (this compound) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC-MS/MS Analysis (MRM Mode) p4->a1 a2 Data Acquisition a1->a2 d1 Peak Integration a2->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantification via Calibration Curve d2->d3 result Result d3->result Final Concentration

Bioanalytical workflow for Alimemazine quantification.
Role of the Internal Standard

This diagram explains the logical relationship between the analyte, the internal standard, and the final measurement, demonstrating how the SIL-IS corrects for procedural variations.

G cluster_process Analytical Process cluster_variation Sources of Variation cluster_measurement MS Detection Analyte Alimemazine (in sample) v1 Extraction Loss Analyte->v1 v2 Ion Suppression/ Enhancement Analyte->v2 IS This compound (added standard) IS->v1 IS->v2 ms_analyte Analyte Response v1->ms_analyte ms_is IS Response v1->ms_is v2->ms_analyte v2->ms_is Ratio Peak Area Ratio (Analyte / IS) ms_analyte->Ratio ms_is->Ratio Accurate Accurate Quantification Ratio->Accurate Corrects for Variation

Correction mechanism using a stable isotope-labeled internal standard.
Alimemazine Signaling Pathway

Alimemazine primarily functions as an antagonist of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The diagram below shows a simplified representation of this pathway.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling H1R Histamine H1 Receptor (GPCR) Gq Gq Protein Activation H1R->Gq Histamine Histamine Histamine->H1R Activates Alimemazine Alimemazine Alimemazine->H1R Antagonizes (Blocks) PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca Response Cellular Response (e.g., Allergic Reaction) Ca->Response

Simplified signaling pathway of Alimemazine at the H1 receptor.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Alimemazine Featuring Alimemazine D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of Alimemazine in human plasma, utilizing Alimemazine D6 as a stable isotope-labeled internal standard. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental data to support method validation and cross-validation procedures.

Introduction to Bioanalytical Method Cross-Validation

Cross-validation of bioanalytical methods is a critical process in drug development, ensuring that analytical data is reliable and reproducible when methods are transferred between laboratories, platforms, or even when significant changes are made to an existing validated method. This process is essential for comparing pharmacokinetic data across different studies or sites. The core principle of cross-validation is to demonstrate that a given analytical method and a comparator method provide equivalent quantitative results for the same analyte in a given biological matrix.

This guide focuses on a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Alimemazine, with this compound serving as the internal standard to ensure accuracy and precision.

Performance Comparison of a Validated Alimemazine Bioanalytical Method

The following tables summarize the quantitative performance data from a validated LC-MS/MS method for Alimemazine in human plasma, with this compound as the internal standard.[1][2] This data serves as a benchmark for the cross-validation against other analytical methods.

Table 1: Calibration Curve and Sensitivity [1][2]

ParameterValue
Linearity Range20.013 - 10006.551 pg/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)20.013 pg/mL
Precision at LLOQ6.84%
Accuracy at LLOQ102.49%

Table 2: Intra-Day and Inter-Day Precision and Accuracy [1][2]

Concentration LevelIntra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low QC0.98 - 4.5093.82 - 99.021.57 - 5.72101.78 - 106.96
Medium QC0.98 - 4.5093.82 - 99.021.57 - 5.72101.78 - 106.96
High QC0.98 - 4.5093.82 - 99.021.57 - 5.72101.78 - 106.96

Table 3: Recovery and Matrix Effect [2]

AnalyteMean Percent RecoveryPrecision of Recovery (%CV)
Alimemazine77.771%7.71%
This compound (Internal Standard)82.228%1.13%

Experimental Protocol: LC-MS/MS Method for Alimemazine

This section details the methodology for the quantification of Alimemazine in human plasma using this compound as an internal standard.[1][2]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of human plasma, add the internal standard (this compound).

  • Perform liquid-liquid extraction using ethyl acetate as the organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: High-Performance Liquid Chromatography system.

  • Column: Atlantis® T3, 5 µm, 4.6 mm × 150 mm.

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50, v/v).

  • Flow Rate: Isocratic elution.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Turbo ion spray in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Alimemazine: m/z 299.30 → 100.20

    • This compound: m/z 305.30 → 106.30

Visualization of the Bioanalytical Workflow

The following diagram illustrates the general workflow for the cross-validation of a bioanalytical method for Alimemazine using this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation cluster_crossval Cross-Validation plasma Human Plasma Sample add_is Spike with this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation (Atlantis T3 Column) recon->hplc Inject Sample msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio (Alimemazine / this compound) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify validate Method Validation (Accuracy, Precision, etc.) quantify->validate method_a Validated Method A (e.g., this method) compare Compare Results (QC Samples & Incurred Samples) method_a->compare method_b Comparator Method B method_b->compare assess Assess Agreement (e.g., Bland-Altman, Deming Regression) compare->assess

References

The Gold Standard for Bioanalysis: Justifying the Selection of Alimemazine D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of alimemazine, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides a comprehensive justification for the selection of Alimemazine D6, a stable isotope-labeled (SIL) internal standard, over structural analogs. By examining the fundamental principles of bioanalysis and presenting supporting experimental data, we demonstrate the superiority of this compound in achieving accurate and reproducible results.

In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. The ideal IS mimics the analyte's behavior as closely as possible. While structural analogs—molecules with similar chemical structures to the analyte—have been used, the consensus in the scientific and regulatory communities is that stable isotope-labeled standards are the gold standard.[1]

This compound is chemically identical to alimemazine, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium.[][3] This substitution results in a different mass-to-charge ratio (m/z), allowing for its distinction from the unlabeled analyte by the mass spectrometer, while preserving the physicochemical properties.[1] This near-identical nature is the foundation of its superiority as an internal standard.

Superior Performance of this compound: A Data-Driven Comparison

The primary advantage of using this compound is its ability to co-elute with alimemazine, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.[4] This leads to more accurate and precise quantification. A structural analog, due to differences in its chemical properties, may elute at a different retention time and be affected differently by the sample matrix, leading to unreliable data.

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of alimemazine in human plasma has been developed and validated using this compound as the internal standard.[5] The selection of this compound was based on its ability to provide similar ionization conditions, an appropriate retention time, and comparable recovery to alimemazine, thereby effectively tracking the analyte throughout the experimental process.[1][6]

Comparative Performance Data

The following table summarizes the validation data from a study utilizing this compound as the internal standard for alimemazine quantification in human plasma.[5] While a direct head-to-head comparison with a structural analog is not available in the literature, the performance of this compound in this validated method sets a high benchmark that a structural analog is unlikely to meet.

ParameterAlimemazineThis compoundJustification for Superiority of this compound
Retention Time 3.28 ± 0.3 min3.27 ± 0.3 minNear-identical retention times ensure co-elution, which is crucial for compensating for matrix effects. A structural analog would likely have a different retention time.
Mean % Recovery 77.77%82.23%Similar recovery indicates that this compound effectively tracks alimemazine through the extraction process.
Precision of Recovery (%CV) 7.71%1.13%The high precision in the recovery of this compound demonstrates its consistency during sample preparation.
Intra-day Precision (%CV) 0.98 - 4.50%-Low intra-day precision for alimemazine is achieved with the use of this compound, indicating high reproducibility within a single day's analysis.
Inter-day Precision (%CV) 1.57 - 5.72%-Low inter-day precision for alimemazine demonstrates the robustness and reproducibility of the method over time.
Intra-day Accuracy (%) 93.82 - 99.02%-High intra-day accuracy for alimemazine, demonstrating the closeness of the measured values to the true values within a single day.
Inter-day Accuracy (%) 101.78 - 106.96%-High inter-day accuracy for alimemazine confirms the long-term reliability of the analytical method.

Experimental Protocol: Quantification of Alimemazine in Human Plasma using LC-MS/MS

This section details the methodology for the quantitative analysis of alimemazine in human plasma, with this compound as the internal standard.[6]

Standard and Sample Preparation
  • Stock Solutions: Prepare standard stock solutions of alimemazine and this compound in methanol.[6]

  • Working Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by further diluting the stock solutions.[6]

  • Sample Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.[6]

  • Internal Standard Addition: Add a fixed amount of this compound working solution to all samples, including calibration standards, QCs, and unknown study samples.[6]

Sample Extraction (Liquid-Liquid Extraction)
  • To 300 µL of plasma, add 50 µL of this compound internal standard solution (approximately 2000.000 pg/mL).[6]

  • Add 2.0 mL of ethyl acetate as the extraction solvent and vortex for 10 minutes.[6]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 500 µL of the mobile phase.[6]

LC-MS/MS Analysis
  • Chromatographic System: HPLC system.[5]

  • Column: Atlantis® T3 5 µm, 4.6 mm × 150 mm column.[5]

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[5]

  • Ionization Mode: Positive electrospray ionization (ESI).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • Alimemazine: m/z 299.30 → 100.20[5]

    • This compound: m/z 305.30 → 106.30[5]

Logical Justification for Selecting this compound

The decision to use a stable isotope-labeled internal standard like this compound is a logical one, rooted in the principles of analytical chemistry. The following diagram illustrates the rationale.

G cluster_0 Goal: Accurate Quantification of Alimemazine cluster_1 Challenges in Bioanalysis cluster_2 Internal Standard Selection cluster_3 Properties & Performance goal High Accuracy and Precision matrix Matrix Effects goal->matrix mitigated by variability Sample Prep & Instrument Variability goal->variability mitigated by sil_is This compound (SIL) matrix->sil_is addressed by analog_is Structural Analog matrix->analog_is addressed by variability->sil_is addressed by variability->analog_is addressed by identical_physchem Identical Physicochemical Properties sil_is->identical_physchem similar_physchem Similar (but not identical) Properties analog_is->similar_physchem coelution Co-elution coelution->goal leads to diff_rt Different Retention Time diff_rt->goal compromises identical_physchem->coelution similar_physchem->diff_rt

Figure 1. Logical workflow for selecting this compound as the optimal internal standard.

Conclusion

The selection of this compound as an internal standard for the quantitative analysis of alimemazine is strongly justified by both theoretical principles and experimental data. Its identical physicochemical properties to the analyte ensure co-elution and equivalent behavior during sample processing and analysis, effectively compensating for matrix effects and other sources of variability. The presented validation data underscores the high accuracy, precision, and robustness of analytical methods employing this compound. For researchers, scientists, and drug development professionals seeking the highest quality data in alimemazine bioanalysis, this compound is the unequivocally superior choice over structural analogs.

References

Safety Operating Guide

Proper Disposal of Alimemazine D6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Alimemazine D6, a deuterated form of the antihistamine Alimemazine.

This compound, as a deuterated compound, shares the chemical and hazardous properties of its non-labeled counterpart, Alimemazine. Therefore, its disposal must be handled in accordance with regulations for hazardous pharmaceutical waste. Safety Data Sheets (SDS) for Alimemazine indicate that the compound is toxic if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects[1][2]. The disposal of stable isotope-labeled compounds, such as those containing deuterium, does not typically require additional precautions beyond those for the unlabeled version of the compound[3].

Key Disposal Principles

The disposal of this compound must adhere to local, state, and federal regulations, which generally prohibit the disposal of pharmaceutical waste down the drain[4][5]. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA)[4][6].

Hazard Summary for Alimemazine

The following table summarizes the key hazard information for Alimemazine, which should be applied to this compound.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Toxic if swallowed[2].Ingestion[1].
Serious Eye Damage Causes serious eye damage[2].Eye Contact[1].
Skin Sensitization May cause an allergic skin reaction[2].Skin Contact[1].
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[2].Environmental Release[5].

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous laboratory waste[3].

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated, clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."

    • The label should also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow storage guidelines for deuterated compounds to maintain integrity, which includes protection from moisture and light, although this is more critical for product quality than for disposal[7][8].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility[4][6].

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

cluster_handling Handling and Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Identify this compound Waste B Wear Appropriate PPE A->B H DO NOT Dispose Down Drain I DO NOT Mix with Non-Hazardous Waste C Segregate into Labeled Hazardous Waste Container B->C D Store in Designated Secure Area C->D E Contact EHS or Certified Waste Disposal Company D->E F Transport to Permitted Treatment Facility (Incineration) E->F G Complete Disposal Documentation F->G

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet, and adhere to all applicable federal, state, and local regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling Alimemazine D6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Alimemazine D6. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a deuterium-labeled form of Alimemazine. While specific data for the D6 variant is limited, the safety precautions for Alimemazine and its salts should be strictly followed. The primary hazards include:

  • Acute Oral Toxicity : Toxic if swallowed[1][2].

  • Serious Eye Damage : Can cause serious eye damage[2].

  • Skin Sensitization : May cause an allergic skin reaction[2].

  • Environmental Hazard : Toxic to aquatic life with long-lasting effects[2].

Immediate action in case of exposure is critical. In case of any direct contact, do not breathe dust, fumes, gas, mist, vapors, or spray[3].

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free chemotherapy gloves. The inner glove should be worn under the gown cuff and the outer glove over the cuff[4].Prevents skin contact and absorption. Double gloving provides an extra barrier.
Eye Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards[5].Protects eyes from splashes and airborne particles[2].
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[4].Protects against skin contact and contamination of personal clothing.
Respiratory Protection An N95 respirator or higher, especially when handling powders or creating aerosols[6]. Work should be performed in a fume hood or ventilated enclosure[3].Minimizes inhalation of hazardous particles.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

3.1. Preparation and Weighing

  • Designated Area : Conduct all handling of this compound in a designated area, such as a chemical fume hood or a ventilated enclosure with a HEPA filter[3].

  • Decontamination : Before starting, decontaminate the work surface.

  • PPE : Don the required PPE as outlined in the table above.

  • Weighing : If weighing the solid compound, use a containment balance or a balance within the fume hood to prevent the dispersal of powder.

  • Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing. If sonication is needed to dissolve the compound, ensure the vial is securely capped[7].

3.2. Experimental Use

  • Closed Systems : Whenever possible, use closed systems to minimize the risk of exposure.

  • Labeling : Clearly label all containers with the name of the compound and relevant hazard warnings.

  • Avoid Contamination : Do not eat, drink, or apply cosmetics in the laboratory area[4].

  • Transport : When moving the compound within the laboratory, use a secondary container.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated as hazardous waste.

  • Waste Containers : Use clearly labeled, leak-proof, and sealed containers for all hazardous waste[8].

  • Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations[3]. Do not pour this compound waste down the drain[3].

  • Decontamination of Reusable Equipment : Thoroughly decontaminate any reusable equipment, such as glassware, after use. Wash with an appropriate solvent (e.g., alcohol) followed by a standard cleaning procedure[1].

Emergency Procedures

5.1. Spills

  • Evacuate : Evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, contain the spill using an absorbent material like diatomite or universal binders[1].

  • Clean : Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area with alcohol and then clean with soap and water[1].

5.2. Personal Exposure

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][9].

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water[1][9]. Seek medical attention if irritation or an allergic reaction develops.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[1][9].

  • Ingestion : Do not induce vomiting . Rinse the mouth with water and seek immediate medical attention[1][9].

Workflow for Handling this compound

AlimemazineD6_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency A Don PPE B Prepare Designated Area A->B C Weigh Compound in Hood B->C D Prepare Solution C->D E Conduct Experiment D->E F Label All Containers E->F J Spill Cleanup E->J K First Aid for Exposure E->K G Segregate Hazardous Waste F->G H Package in Labeled, Sealed Container G->H I Dispose via Licensed Vendor H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.